3-Chloro-2-(4-methoxyphenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(4-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-9-5-7-10(8-6-9)17-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPNLBBKBLCDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 3-Chloro-2-(4-methoxyphenoxy)aniline: A Technical Overview
For Immediate Release
[City, State] – This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Chloro-2-(4-methoxyphenoxy)aniline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document focuses on a comparative analysis with structurally related isomers and outlines the standard experimental protocols for determining these essential parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, optimizing synthesis and purification processes, and formulating it for various applications. This document serves as a foundational resource by providing estimated properties based on available data for analogous compounds and detailing the established methodologies for their empirical determination.
Predicted Physicochemical Properties
Table 1: General and Predicted Properties
| Property | This compound (Predicted/Comparative) | 3-Chloro-4-(2-methoxyphenoxy)aniline | 3-chloro-4-(3-methoxyphenoxy)aniline |
| Molecular Formula | C13H12ClNO2 | C13H12ClNO2 | C13H12ClNO2 |
| Molecular Weight | 249.69 g/mol | 249.69 g/mol | 249.69 g/mol |
| XLogP3 (Predicted) | No direct data | 3.6 | 3.6[1] |
| Monoisotopic Mass | 249.0556563 Da | 249.0556563 Da | 249.05565 Da[1] |
Table 2: Physical Properties of Related Aniline Derivatives
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 3-Chloro-4-methoxyaniline | 5345-54-0 | 50-55 | - | - |
| 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | 73-77 | - | - |
| 3-Chloro-2-methylaniline | 87-60-5 | 2 | 115-117 (at 10 mmHg) | 1.185 (at 25 °C)[2] |
| 3-Chloroaniline | 108-42-9 | -11 to -9 | 230-231 | 1.206 (at 25 °C)[3] |
Note: The data presented for related compounds are intended to provide a comparative context for the likely properties of this compound.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies that would be employed to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[2][4][5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[2][4]
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.[2][6]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[4]
-
The sample is heated slowly, and the temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[4][5] A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.[4]
-
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
-
Apparatus: Small test tube (fusion tube), capillary tube, thermometer, heating bath (e.g., Thiele tube or aluminum block).[7][8][9]
-
Procedure:
-
A small amount of the liquid is placed in a fusion tube.[7]
-
A capillary tube, sealed at one end, is placed inverted into the liquid.[3][7]
-
The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[3]
-
The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[3]
-
Solubility Determination
Solubility in various solvents provides information about the polarity and the presence of acidic or basic functional groups.[10][11][12]
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound.
-
Methods: Potentiometric titration, spectrophotometry, or NMR spectroscopy.[1][14]
-
General Procedure (Potentiometric Titration):
-
A solution of the compound in a suitable solvent (often an aqueous-organic mixture) is prepared.[14]
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a pH meter.[14]
-
The pKa is determined from the midpoint of the titration curve.[14]
-
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.
-
Methods: Shake-flask method, High-Performance Liquid Chromatography (HPLC).[15][16][17]
-
General Procedure (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.[16]
-
The mixture is shaken until equilibrium is reached.
-
The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]
-
Spectroscopic Analysis
Spectroscopic techniques are essential for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.[18][19][20][21][22] 1H and 13C NMR spectra would be acquired to confirm the connectivity of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[23][24][25][26]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[27][28][29][30]
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Conclusion
While experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties through comparative analysis and established experimental protocols. The outlined methodologies represent the standard approach for the comprehensive characterization of novel organic compounds, ensuring reliable and reproducible data for future research and development endeavors.
References
- 1. youtube.com [youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. byjus.com [byjus.com]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. chem.ws [chem.ws]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 20. NMR Spectroscopy [www2.chemistry.msu.edu]
- 21. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 22. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. rtilab.com [rtilab.com]
- 24. mse.washington.edu [mse.washington.edu]
- 25. ejournal.upi.edu [ejournal.upi.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. fiveable.me [fiveable.me]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. chem.libretexts.org [chem.libretexts.org]
3-Chloro-2-(4-methoxyphenoxy)aniline synthesis pathway and mechanism.
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the synthesis of 3-Chloro-2-(4-methoxyphenoxy)aniline, a key intermediate in various research and development applications. The synthesis is primarily achieved through a two-step process involving a copper-catalyzed Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the target aniline. This guide outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data in a structured format.
Overall Synthesis Pathway
The synthesis of this compound is efficiently conducted via a two-step reaction sequence. The process begins with an Ullmann condensation reaction between 2,3-dichloronitrobenzene and 4-methoxyphenol to form the diaryl ether intermediate, 3-Chloro-2-(4-methoxyphenoxy)-1-nitrobenzene. This intermediate is subsequently reduced to the final product.
Caption: Overall two-step synthesis workflow for this compound.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The first key step is the formation of the C-O ether bond via an Ullmann condensation. This reaction involves the copper-promoted coupling of an aryl halide with a phenol.[1] Modern variations of this reaction often use soluble copper catalysts and can proceed under milder conditions than the classical high-temperature approach.[1][2]
The mechanism of the Ullmann ether synthesis is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[3][4]
-
Formation of Copper(I) Phenoxide: The base deprotonates the phenol, which then reacts with a Cu(I) salt to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming an anionic copper(III) intermediate.[4]
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the final diaryl ether product and regenerate the active Cu(I) catalyst.[5]
Caption: Generalized mechanism for the copper-catalyzed Ullmann ether synthesis.
This protocol is adapted from a similar synthesis of a substituted diaryl ether.[6]
-
Reagent Preparation: In a reaction vessel, add 4-methoxyphenol and potassium hydroxide (KOH). Heat the mixture to 70-80°C with vigorous stirring until the phenol is completely dissolved and the corresponding phenoxide is formed.
-
Catalyst and Reactant Addition: Add a catalytic amount of fine copper powder or a copper(I) salt (e.g., CuI) and 2,3-dichloronitrobenzene to the mixture.
-
Reaction: Heat the reaction mixture to 110-130°C and maintain stirring for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Add aqueous NaOH solution and stir for 20 minutes to precipitate the crude product. Filter the precipitate and wash with water until a neutral pH is achieved.
-
Purification: Purify the crude residue by flash chromatography (SiO₂, EtOAc/hexanes) to afford the pure 3-Chloro-2-(4-methoxyphenoxy)-1-nitrobenzene.
| Parameter | Value/Condition | Reference/Rationale |
| Reactants | 2,3-Dichloronitrobenzene, 4-Methoxyphenol | Precursors for the target structure |
| Base | Potassium Hydroxide (KOH) | To form the potassium phenoxide nucleophile[6] |
| Catalyst | Copper Powder or Copper(I) Iodide | Standard for Ullmann condensation[1][6] |
| Temperature | 110 - 130 °C | Typical for Ullmann ether synthesis[6] |
| Reaction Time | 2.5 - 4 hours | Dependent on reaction scale and monitoring |
| Solvent | N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) | High-boiling polar solvent suitable for Ullmann reactions[1] |
| Reported Yield | >90% | High yields are reported for analogous reactions[6] |
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group (-NO₂) of the intermediate to an amino group (-NH₂). The Béchamp reduction, using iron powder in the presence of a weak acid like acetic acid, is a common, effective, and industrially viable method for this transformation.[6]
The reduction of an aromatic nitro group with iron filings in an acidic medium involves a series of single-electron transfers from the surface of the metallic iron. The acid helps to dissolve the resulting iron oxides and protonate the intermediates in the reduction cascade (nitroso, hydroxylamino) until the final amine is formed.
This protocol is adapted from a published procedure for a similar nitroarene reduction.[6]
-
Reaction Setup: To a solution of 3-Chloro-2-(4-methoxyphenoxy)-1-nitrobenzene in a mixture of ethanol and water (e.g., 3:1 ratio), add iron powder and a stoichiometric amount of acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction is often exothermic.
-
Workup: Cool the reaction mixture to room temperature and neutralize by adding aqueous NaOH or Na₂CO₃ solution until the pH is approximately 7-8.
-
Isolation: Remove the solid iron salts by filtration through a pad of celite. Extract the filtrate with an organic solvent such as ethyl acetate or chloroform.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or recrystallization to yield the final this compound.[6]
| Parameter | Value/Condition | Reference/Rationale |
| Reactant | 3-Chloro-2-(4-methoxyphenoxy)-1-nitrobenzene | Intermediate from Step 1 |
| Reducing Agent | Iron Powder | Standard for Béchamp reduction[6] |
| Acid | Acetic Acid | Proton source and catalyst[6] |
| Solvent | Ethanol / Water mixture | Common solvent system for this reduction[6] |
| Temperature | Reflux (80 - 90 °C) | Standard condition for this reaction |
| Reaction Time | 2 - 3 hours | Typical duration for complete conversion[6] |
| Reported Yield | 90 - 95% | High yields are common for this type of reduction[6] |
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 3-Chloro-2-(4-methoxyphenoxy)aniline in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This technical whitepaper delves into the prospective applications of 3-Chloro-2-(4-methoxyphenoxy)aniline, a diphenyl ether aniline derivative, in medicinal chemistry. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a strong rationale for its potential as a valuable building block in the development of new therapeutic agents, particularly in oncology and infectious diseases.
The diphenyl ether aniline core is a well-established pharmacophore found in a variety of biologically active compounds. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and a methoxy-substituted phenoxy group at the 2-position of the aniline ring, suggests several avenues for therapeutic intervention. This guide will explore these potential applications, supported by data from closely related analogs, and provide hypothetical experimental protocols and pathway diagrams to stimulate further research and development.
Core Structure and Rationale for Medicinal Chemistry Exploration
The core structure of this compound combines several key features that are attractive for drug design. The diphenyl ether linkage provides a degree of conformational flexibility, allowing for optimal binding to protein targets. The chloro- and methoxy-substituents significantly influence the molecule's electronic and lipophilic properties, which can be fine-tuned to enhance potency, selectivity, and pharmacokinetic profiles.
The aniline moiety serves as a versatile synthetic handle for the introduction of various functional groups, enabling the construction of diverse chemical libraries for screening. The presence of a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability.
Potential Therapeutic Applications Based on Analog Studies
An extensive review of structurally related compounds, particularly those with a 3-chloro-4-phenoxyaniline scaffold, reveals a strong precedent for several therapeutic applications.
Kinase Inhibition in Oncology
The 3-chloro-4-phenoxyaniline scaffold is a cornerstone in the design of numerous kinase inhibitors. These enzymes play a critical role in cell signaling pathways that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition: Analogs such as 3-Chloro-4-(2-pyridylmethoxy)aniline have been utilized in the synthesis of irreversible inhibitors of HER2, demonstrating potent antitumor activity.[1] The core structure of this compound provides a foundation for developing inhibitors that could target EGFR and HER2, which are implicated in various cancers, including breast, lung, and colorectal cancer.
-
MEK (MAPKK) Inhibition: A series of 3-cyano-4-(phenoxyanilino)quinolines have shown potent inhibition of MEK, a key component of the RAS/RAF/MEK/ERK signaling pathway.[2] The inhibitory activity of these compounds is influenced by substitutions on the phenoxy ring, suggesting that the 4-methoxy group in the target molecule could be beneficial for activity.
-
Janus Kinase (JAK) Inhibition: The discovery of potent and selective JAK1 inhibitors has been aided by the exploration of molecules containing a chloro-substituted aniline moiety.[3] These inhibitors are crucial in treating inflammatory diseases and certain cancers.
-
Mer/c-Met Inhibition: Recent studies have highlighted 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases, which are involved in tumor growth and metastasis.[4]
The potential role of this compound as a kinase inhibitor is significant, with the opportunity to develop targeted therapies for a range of cancers.
Anti-Infective Agents
The diphenyl ether aniline scaffold is also present in compounds with notable anti-infective properties.
-
Anthelmintic Activity: The well-known anthelmintic drug, Rafoxanide, is a salicylanilide derivative synthesized from 3-chloro-4-(4-chlorophenoxy)aniline.[5] It is effective against parasitic flatworms in livestock. This suggests that derivatives of this compound could be explored for their potential as novel anthelmintic agents.
-
Antibacterial and Antifungal Activity: Various diphenyl ether derivatives have been evaluated for their antibacterial and antifungal properties.[6] The lipophilicity and electronic properties conferred by the chloro and methoxy groups could contribute to activity against a range of microbial pathogens.
Quantitative Data from Analog Studies
To provide a clearer perspective on the potential efficacy of compounds derived from this compound, the following table summarizes quantitative data from studies on its structural analogs.
| Compound Class | Target | IC50 / EC50 | Reference |
| 3-Cyano-4-(phenoxyanilino)quinolines | MEK (MAP Kinase Kinase) | Low nanomolar | [2] |
| 2-Substituted Aniline Pyrimidines | Mer Kinase | 8.1 - 462 nM | [4] |
| 2-Substituted Aniline Pyrimidines | c-Met Kinase | 18.5 ± 2.3 nM (for compound 18c) | [4] |
| JAK1 Inhibitor | JAK1 | Favorable (details in reference) | [3] |
Experimental Protocols
To facilitate further research into this compound, this section provides detailed methodologies for its synthesis and potential biological evaluation, based on established protocols for its analogs.
Synthesis of this compound
A plausible synthetic route for this compound involves a nucleophilic aromatic substitution followed by a reduction.
Step 1: Synthesis of 1-Chloro-2-(4-methoxyphenoxy)-3-nitrobenzene
-
To a solution of 4-methoxyphenol (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add 2,6-dichloronitrobenzene (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-chloro-2-(4-methoxyphenoxy)-3-nitrobenzene.
Step 2: Reduction to this compound
-
Dissolve the 1-chloro-2-(4-methoxyphenoxy)-3-nitrobenzene (1 equivalent) in a solvent mixture of ethanol and water.
-
Add iron powder (5-10 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
In Vitro Kinase Inhibition Assay (Hypothetical)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., EGFR, MEK1) and a suitable substrate (e.g., a synthetic peptide) are diluted in a kinase assay buffer.
-
Compound Preparation: this compound derivatives are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 96-well plate, the kinase, substrate, and test compound are mixed. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Potential Mechanisms and Workflows
To better illustrate the potential roles of this compound in medicinal chemistry, the following diagrams, generated using Graphviz, depict a hypothetical signaling pathway it might inhibit and a general experimental workflow for its evaluation.
Caption: Hypothetical inhibition of the MEK signaling pathway by a derivative of this compound.
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
Conclusion and Future Directions
While direct experimental data on this compound is currently unavailable, the wealth of information on its structural analogs strongly supports its potential as a valuable scaffold in medicinal chemistry. The precedents set by related compounds in oncology and infectious disease research provide a clear roadmap for future investigation.
Researchers and drug development professionals are encouraged to consider this compound as a promising starting point for the design of novel kinase inhibitors and anti-infective agents. Further studies involving its synthesis, biological evaluation, and structure-activity relationship profiling are warranted to fully elucidate its therapeutic potential. The insights provided in this technical guide aim to catalyze these efforts and contribute to the advancement of new and effective medicines.
References
- 1. usbio.net [usbio.net]
- 2. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
CAS number and IUPAC nomenclature of 3-Chloro-2-(4-methoxyphenoxy)aniline.
A comprehensive review of the chemical properties, synthesis, and biological activity for researchers, scientists, and drug development professionals.
Initial Assessment: A thorough search of chemical databases and scientific literature reveals a lack of specific public data for the compound 3-Chloro-2-(4-methoxyphenoxy)aniline. While information on structurally related isomers and analogues is available, this guide will focus on the information that can be inferred and the data available for closely related compounds to provide a foundational understanding.
Chemical Identification and Nomenclature
Due to the absence of this specific molecule in major chemical registries, a registered CAS number could not be identified. The IUPAC nomenclature for the requested compound is This compound .
For a closely related isomer, 3-chloro-4-(2-methoxyphenoxy)aniline , the following identifiers are available:
-
CAS Number: 87294-24-4[1]
-
IUPAC Name: 3-chloro-4-(2-methoxyphenoxy)aniline[1]
-
Molecular Formula: C₁₃H₁₂ClNO₂[1]
-
Molecular Weight: 249.69 g/mol [1]
Data Summary for Related Analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-chloro-4-(2-methoxyphenoxy)aniline | 87294-24-4[1] | C₁₃H₁₂ClNO₂ | 249.69[1] |
| 3-chloro-2-(4-methylphenoxy)aniline | 937604-53-0[2] | C₁₃H₁₂ClNO | 233.69[2] |
| 3-Chloro-4-methoxyaniline | 5345-54-0[3][4] | C₇H₈ClNO | 157.60[3][4] |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7[5][6] | C₁₂H₁₁ClN₂O | 234.68[5] |
Potential Synthesis Pathways
While a specific synthesis protocol for this compound is not documented, a general synthetic strategy can be proposed based on established methods for analogous diaryl ethers and anilines. A plausible approach would involve a nucleophilic aromatic substitution (Ullmann condensation) followed by the reduction of a nitro group.
Logical Workflow for a Proposed Synthesis:
References
- 1. 3-Chloro-4-(2-methoxyphenoxy)aniline | C13H12ClNO2 | CID 17605532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-CHLORO-2-(4-METHYLPHENOXY)ANILINE CAS#: 937604-53-0 [m.chemicalbook.com]
- 3. 3-氯-4-甲氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Chloro-4-methoxyaniline 97 5345-54-0 [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. 524955-09-7|3-Chloro-4-(pyridin-2-ylmethoxy)aniline|BLD Pharm [bldpharm.com]
Solubility and stability of 3-Chloro-2-(4-methoxyphenoxy)aniline in common lab solvents.
An In-Depth Technical Guide on the Solubility and Stability of 3-Chloro-2-(4-methoxyphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound Profile and Predicted Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₂ClNO₂
-
Molecular Weight: 249.69 g/mol
-
Chemical Structure: (A visual representation of the chemical structure would be inserted here in a formal document.)
Structural Analysis and Predicted Solubility:
The structure of this compound contains several functional groups that influence its solubility:
-
Aniline Moiety: The primary amine (-NH₂) group is basic and can be protonated in acidic solutions to form a water-soluble salt.
-
Aromatic Rings: The two phenyl rings make the molecule predominantly nonpolar and hydrophobic.
-
Ether Linkage (-O-): This group can act as a hydrogen bond acceptor, slightly increasing polarity.
-
Chloro and Methyoxy Groups: These substituents contribute to the overall size and polarity of the molecule.
Based on these features, a qualitative solubility profile can be predicted:
-
Water: Expected to have very low solubility due to the large, hydrophobic aromatic structure.
-
Aqueous Acid (e.g., 1 M HCl): Expected to be soluble, as the aniline nitrogen will be protonated to form a more soluble ammonium salt.
-
Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble due to their ability to solvate large, polarizable molecules.
-
Polar Protic Solvents (Ethanol, Methanol): Expected to be soluble, facilitated by hydrogen bonding with the amine and ether groups.
-
Nonpolar Organic Solvents (e.g., Toluene, Hexane): Expected to have limited solubility.
Experimental Protocols
Precise solubility and stability must be determined empirically. The following sections detail standardized protocols for these assessments.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound.[1][2][3][4]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol, Methanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.[3]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1] Preliminary experiments can be run to determine the time to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. The pH of aqueous samples should be verified at the end of the experiment.[3]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the response to a standard curve of the compound.
-
Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.
Protocol for Chemical Stability Assessment in Solution
This protocol outlines a systematic approach to evaluate the stability of this compound in different solvents under various storage conditions. The use of a stability-indicating HPLC method is essential.[5][6][7]
Objective: To determine the degradation rate of the compound over time in selected solvents.
Materials:
-
Stock solution of this compound of known concentration in each test solvent.
-
Storage vials (e.g., amber glass HPLC vials) to protect from light if necessary.
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C).
-
Validated stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.
Procedure:
-
Prepare a stock solution of this compound in each of the chosen solvents (e.g., DMSO, Ethanol) at a relevant concentration (e.g., 1 mg/mL or 10 mM).
-
Aliquot the solutions into multiple vials for each condition to avoid repeated freeze-thaw cycles of a single sample.
-
Place the vials under the desired storage conditions (e.g., Room Temperature/~25°C, Refrigerated/4°C, Frozen/-20°C).
-
Define the time points for analysis (e.g., T=0, 24h, 48h, 7 days, 14 days, 1 month).
-
At each time point, retrieve one vial from each storage condition.
-
Analyze the samples by the stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at T=0.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
Forced Degradation Studies: To support the development of a stability-indicating analytical method and to understand potential degradation pathways, forced degradation (stress testing) should be performed.[8][9][10][11][12] This involves exposing the compound to harsh conditions:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide.
-
Thermal Stress: e.g., 70°C.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Data Presentation
Quantitative data should be organized into clear, concise tables for easy interpretation and comparison.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Analytical Method |
| Water | 25 | HPLC-UV | ||
| PBS (pH 7.4) | 25 | HPLC-UV | ||
| 0.1 M HCl | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| DMSO | 25 | HPLC-UV |
Table 2: Stability of this compound in Solution (e.g., in DMSO)
| Storage Condition | Time Point | % Parent Compound Remaining | Observations |
| Room Temp (~25°C) | 0 | 100 | Clear solution |
| 24 hours | |||
| 7 days | |||
| 30 days | Color change, precipitate | ||
| Refrigerated (4°C) | 0 | 100 | Clear solution |
| 7 days | |||
| 30 days | |||
| Frozen (-20°C) | 0 | 100 | Clear solution |
| 7 days | |||
| 30 days |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility and stability of a novel compound like this compound.
Caption: Workflow for solubility and stability determination.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 6. kinampark.com [kinampark.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 9. rjptonline.org [rjptonline.org]
- 10. acdlabs.com [acdlabs.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activities of 3-Chloro-4-(4-chlorophenoxy)aniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known biological activities of 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) and its derivatives, with a primary focus on its potential as an antimalarial agent. While the initially specified compound, 3-Chloro-2-(4-methoxyphenoxy)aniline, has limited available data, this guide consolidates the significant research findings for the structurally related and biologically active compound, ANI. This document details its mechanism of action, quantitative biological data, and the experimental protocols utilized in its evaluation.
Introduction
Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This has created an urgent need for the discovery and development of novel antimalarial agents with new mechanisms of action. 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) has been identified as a promising lead compound. It has demonstrated antiplasmodial activity, and its unique mode of action makes it an attractive candidate for further investigation, both as a standalone therapy and in combination with existing antimalarial drugs.
Mechanism of Action: Inhibition of the FASII Pathway
The proposed primary mechanism of action for ANI is the inhibition of the Plasmodium enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the type II fatty acid biosynthesis (FASII) pathway.[1] This pathway is essential for the parasite's survival and is distinct from the type I fatty acid synthesis pathway found in humans, making it a selective target for drug development. The FASII pathway is responsible for the de novo synthesis of fatty acids, which are crucial for membrane biogenesis and other vital cellular processes in the parasite.
By inhibiting the enoyl-ACP reductase, ANI disrupts the elongation cycle of fatty acid synthesis, leading to a depletion of essential fatty acids and ultimately, parasite death.
Below is a diagram illustrating the Plasmodium FASII pathway and the point of inhibition by ANI.
Quantitative Biological Data
The antiplasmodial activity of ANI has been quantified in several studies, both as a single agent and in combination with other antimalarial drugs. The following tables summarize the key findings.
Table 1: In Vitro Antiplasmodial Activity of ANI
| Compound | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |
| ANI | 3D7 (Chloroquine-sensitive) | 7.12 | [1] |
| ANI | W₂ (Chloroquine-resistant) | 8.75 | [1] |
Table 2: In Vitro Antiplasmodial Activity of ANI in Combination with Artesunate (AS) and Chloroquine (CQ)
| Combination | P. falciparum Strain | Concentration for 50% Growth Inhibition | Reference |
| ANI + AS | 3D7 | 2.6 µg/mL ANI + 0.8 ng/mL AS | [1] |
| ANI + AS | W₂ | 3.3 µg/mL ANI + 1.1 ng/mL AS | [1] |
| ANI + CQ | 3D7 | 3.1 µg/mL ANI + 4.6 ng/mL CQ | [1] |
| ANI + CQ | W₂ | 3.7 µg/mL ANI + 22 ng/mL CQ | [1] |
Table 3: In Vivo Antiplasmodial Activity of ANI in Combination with AS and CQ
| Combination | Mouse Model (P. berghei) | Dose for 50% Parasite Growth Suppression | Reference |
| ANI + AS | ANKA strain | 1.68 mg/kg ANI + 0.88 mg/kg AS | [1] |
| ANI + CQ | ANKA strain | 3.15 mg/kg ANI + 1.78 mg/kg CQ | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of ANI and its derivatives.
In Vitro Antiplasmodial Activity Assay (Semi-automated Microdilution Technique)
This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA.
Protocol:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and Albumax.
-
Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.
-
Infection: Synchronized ring-stage parasites are added to the wells containing the drug dilutions to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Incubation: The plates are incubated for 24 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
In Vivo Antimalarial Activity Assay (Peters' 4-Day Suppressive Test)
This assay evaluates the in vivo efficacy of a compound in a murine malaria model.
Principle: The test assesses the ability of a compound to suppress the growth of Plasmodium berghei in mice over a four-day period.
Protocol:
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are infected intraperitoneally with P. berghei-infected erythrocytes.
-
Drug Administration: The test compound is administered orally or subcutaneously to the mice for four consecutive days, starting on the day of infection.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The percentage of parasite growth inhibition is calculated by comparing the parasitemia in the treated groups to that in the untreated control group. The 50% effective dose (ED₅₀) can then be determined.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxicity of a compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Protocol:
-
Cell Culture: Mammalian cells (e.g., Vero, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and evaluation of potential antimalarial compounds like ANI.
Synthesis
The synthesis of 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) can be achieved through a two-step process starting from 3,4-dichloronitrobenzene and 4-chlorophenol.
-
Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene: A mixture of 4-chlorophenol and a base (e.g., potassium hydroxide) is heated, followed by the addition of 3,4-dichloronitrobenzene and a copper catalyst. The reaction mixture is heated to drive the nucleophilic aromatic substitution.
-
Step 2: Reduction to 3-chloro-4-(4'-chlorophenoxy)aniline: The resulting nitro compound is then reduced to the corresponding aniline. A common method is the use of iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) in a solvent such as ethanol/water.
Conclusion
3-Chloro-4-(4-chlorophenoxy)aniline and its derivatives represent a promising class of compounds in the search for new antimalarial therapies. Their unique mechanism of action, targeting the essential FASII pathway in Plasmodium, offers a potential solution to the growing problem of drug resistance. The quantitative data presented in this guide highlight its potent antiplasmodial activity, particularly when used in combination with existing drugs. The detailed experimental protocols provide a framework for further research and development of this and other related compounds. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of ANI derivatives is warranted to fully assess their therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxyaniline scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. This technical guide provides a comprehensive literature review of 3-Chloro-2-(4-methoxyphenoxy)aniline and related substituted 2-phenoxyaniline derivatives. While specific data for the title compound is limited, this review extrapolates from closely related analogs to detail plausible synthetic routes, summarize known biological activities including antimicrobial, antiplasmodial, and anticancer effects, and provide standardized experimental protocols for their evaluation. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 2-phenoxyaniline core.
Introduction
The diaryl ether linkage is a key structural feature in numerous natural products and synthetic molecules with significant pharmacological properties. When incorporated into an aniline framework, it gives rise to phenoxyanilines, a class of compounds that has garnered considerable interest in drug discovery. The introduction of substituents on both aromatic rings allows for the fine-tuning of their physicochemical and biological properties. This review focuses on this compound, a specific, yet largely uncharacterized, member of this family, and its structurally related analogs. By examining the available literature on similar compounds, we can infer potential synthetic strategies and biological applications for this and other novel phenoxyaniline derivatives.
Synthesis of 2-Phenoxyaniline Derivatives
The synthesis of 2-phenoxyaniline derivatives is primarily achieved through two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen bonds.[1][2] In the context of 2-phenoxyaniline synthesis, this typically involves the coupling of a substituted 2-haloaniline with a phenol.
Proposed Synthesis of this compound via Ullmann Condensation:
A plausible route to synthesize the title compound involves the reaction of 2-amino-3-chlorophenol with 1-bromo-4-methoxybenzene or, more commonly, the coupling of a 2-halonitrobenzene with a phenoxide followed by reduction of the nitro group. A general protocol is described below.
Experimental Protocol: Ullmann Condensation
-
Step 1: Ether Formation: To a solution of 4-methoxyphenol (1.1 equivalents) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to allow for the formation of the phenoxide.
-
To this solution, 1,2-dichloro-3-nitrobenzene (1.0 equivalent) and a copper catalyst, such as copper(I) iodide (CuI) (0.1 equivalents), along with a ligand like L-proline or 1,10-phenanthroline (0.2 equivalents), are added.
-
The reaction mixture is heated to 120-150°C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 2-(4-methoxyphenoxy)-3-chloronitrobenzene, is purified by column chromatography on silica gel.
-
Step 2: Nitro Group Reduction: The purified 2-(4-methoxyphenoxy)-3-chloronitrobenzene (1.0 equivalent) is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as iron powder (Fe) in the presence of ammonium chloride (NH4Cl) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed.[3]
-
The reaction is stirred at room temperature or gentle heat until the reduction is complete (monitored by TLC).
-
The reaction mixture is filtered to remove the catalyst or iron salts, and the filtrate is concentrated. The resulting crude this compound can be purified by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[4][5][6] This method can be applied to the synthesis of 2-phenoxyanilines by coupling a 2-phenoxylated aryl halide with an amine or an ammonia equivalent.
Proposed Synthesis of this compound via Buchwald-Hartwig Amination:
This approach would involve the initial synthesis of a 1-halo-3-chloro-2-(4-methoxyphenoxy)benzene intermediate, followed by amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Step 1: Synthesis of the Aryl Halide Intermediate: This can be achieved via an Ullmann ether synthesis as described above, starting from a dihalonitrobenzene and 4-methoxyphenol, followed by reduction and diazotization/halogenation of the resulting aniline to install the desired halide for the Buchwald-Hartwig coupling.
-
Step 2: Amination: To a reaction vessel under an inert atmosphere is added the aryl halide (e.g., 1-bromo-3-chloro-2-(4-methoxyphenoxy)benzene) (1.0 equivalent), a palladium catalyst such as Pd2(dba)3 (0.01-0.05 equivalents), a suitable phosphine ligand like Xantphos or BINAP (0.02-0.1 equivalents), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4 equivalents).
-
An ammonia surrogate, such as benzophenone imine, or an appropriate amine is added, and the vessel is sealed.
-
The reaction mixture is dissolved in an anhydrous solvent like toluene or dioxane and heated to 80-110°C for 12-24 hours.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
If an ammonia surrogate was used, a subsequent hydrolysis step is required to liberate the primary aniline. The crude product is then purified by column chromatography.
Caption: Proposed synthetic routes to this compound.
Biological Activities of Related Phenoxyaniline Derivatives
While no specific biological data for this compound has been found in the reviewed literature, numerous studies on structurally similar compounds highlight the potential of this chemical class in various therapeutic areas.
Antimicrobial Activity
Phenoxyaniline derivatives have been investigated for their activity against a range of microbial pathogens. For instance, certain methoxy amino chalcone derivatives, which share some structural similarities, have demonstrated antimicrobial effects.[7] The presence of methoxy and chloro substituents on the phenoxyaniline scaffold can significantly influence the antimicrobial spectrum and potency.
Table 1: Antimicrobial Activity of Related Compounds
| Compound/Derivative Class | Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Methoxy Amino Chalcones | Escherichia coli, Staphylococcus aureus, Candida albicans | Varies with substitution; some show activity comparable to positive controls. | [7] |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus, E. coli, C. albicans | MIC values ranging from 0.78 to 12.5 µg/mL for the most active compound. | [8] |
| Chloro-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamide | Staphylococcus aureus | Some complexes showed moderate activity. | [9] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the target microorganism (adjusted to a 0.5 McFarland standard) is added to each well.
-
The plate is incubated at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
Anticancer Activity
The phenoxyaniline scaffold is present in several compounds with reported anticancer activity. The mode of action often involves the inhibition of key signaling pathways or the induction of apoptosis. For example, derivatives of 2-chloro-4-anilinoquinazoline have shown potent antiproliferative activity against various cancer cell lines.[10]
Table 2: Anticancer Activity of Related Compounds
| Compound/Derivative Class | Cell Line(s) | Activity Metric (e.g., IC50, GI50) | Reference |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | K-562 (leukemia), HCT-116 (colon), MCF7 (breast) | GI50 = 0.622–1.81 μM | [10] |
| 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol | T47D (breast cancer) | IC50 = 353.038 µg/mL (weak activity) | [11] |
| Quinoxaline derivatives | Various cancer cell lines | Activity varies with substitution. | [12] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Caption: Generalized signaling pathway potentially modulated by phenoxyaniline derivatives.
Structure-Activity Relationships (SAR)
Based on the available data for related compounds, some general structure-activity relationships can be proposed for 2-phenoxyaniline derivatives:
-
Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring are critical for activity. Methoxy groups, as in the title compound, can influence the compound's conformation and electronic properties, potentially enhancing binding to biological targets.[13]
-
Substitution on the Aniline Ring: The presence and position of the chloro group on the aniline ring can impact the molecule's pKa and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target interactions.
-
Overall Molecular Shape: The dihedral angle between the two aromatic rings is a key determinant of the overall molecular shape and can influence how the molecule fits into the binding pocket of a target protein.
Future Directions
The 2-phenoxyaniline scaffold remains a promising area for the development of new therapeutic agents. Future research on this compound and its analogs should focus on:
-
Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce this compound in good yield and purity.
-
Broad Biological Screening: Comprehensive screening of the compound and a library of related derivatives against a wide range of biological targets, including various cancer cell lines, microbial strains, and parasitic species.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the active compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.
Conclusion
While direct experimental data on this compound is currently lacking in the public domain, this review provides a comprehensive framework for its potential synthesis and biological evaluation based on the extensive literature on related 2-phenoxyaniline derivatives. The established synthetic methodologies, such as the Ullmann condensation and Buchwald-Hartwig amination, offer viable routes to this and other novel analogs. The significant antimicrobial, antiplasmodial, and anticancer activities reported for similar compounds underscore the therapeutic potential of this chemical class. This guide serves as a valuable resource to stimulate further research and development in this promising area of medicinal chemistry.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-(2-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 13. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Chloro-2-(4-methoxyphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and literature for 3-Chloro-2-(4-methoxyphenoxy)aniline are limited. This guide provides a comprehensive overview of its structural analogs and derivatives based on available scientific literature and chemical databases. The information presented herein focuses on compounds with high structural similarity to extrapolate potential properties and applications.
Core Structure and Rationale for Investigation
The core scaffold of this compound combines a substituted aniline with a phenoxy ether linkage. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The chlorine substituent can influence the compound's electronic properties and metabolic stability, while the methoxyphenoxy group can participate in key binding interactions with biological targets. The aniline moiety provides a versatile handle for further chemical modification and derivatization.
Structural Analogs and Derivatives
A variety of structural analogs of the core compound have been synthesized and investigated. These analogs typically feature modifications in the substitution pattern of the aniline and phenoxy rings, as well as alterations to the ether linkage.
Key Structural Analogs
A selection of notable structural analogs is presented below, highlighting the diversity of modifications that have been explored.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-Chloro-4-(2-methoxyphenoxy)aniline | C₁₃H₁₂ClNO₂ | 249.69 | An isomer of the target compound with a different substitution pattern on the aniline ring.[1] |
| 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) | C₁₂H₉Cl₂NO | 254.12 | Investigated for its antiplasmodial activity.[2] |
| 5-Chloro-2-(3,4,5-trimethoxyphenoxy)aniline | C₁₅H₁₆ClNO₄ | 309.74 | Features multiple methoxy groups on the phenoxy ring.[3] |
| 3-Chloro-4-(thiazol-2-ylmethoxy)aniline | C₁₀H₉ClN₂OS | 240.71 | The phenoxy group is replaced with a thiazol-2-ylmethoxy group.[4] |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | C₁₂H₁₁ClN₂O | 234.68 | The phenoxy group is replaced with a pyridin-2-ylmethoxy group.[5] |
| 3-Chloro-4-(4-ethylphenoxy)aniline | C₁₄H₁₄ClNO | 247.72 | An ethyl group is present on the phenoxy ring.[6] |
| 3-Chloro-4-(2,4-dimethylphenoxy)aniline | C₁₄H₁₄ClNO | 247.72 | The phenoxy ring is substituted with two methyl groups.[7] |
| 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | C₁₄H₁₂F₃NO₂ | 283.24 | The chloro substituent is replaced by a trifluoromethyl group.[8] |
| 3-Chloro-2-(4-ethoxyphenoxy)aniline | C₁₄H₁₄ClNO₂ | 263.72 | The methoxy group is replaced by an ethoxy group.[9] |
| 3-Chloro-4-(3-fluorobenzyloxy)aniline | C₁₃H₁₁ClFNO | 251.68 | The phenoxy group is replaced by a fluorobenzyloxy group. |
| 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C₉H₆ClF₆NO₂ | 309.59 | Features a complex fluoroalkoxy substituent.[10] |
| 3-chloro-4-methoxy-n-[2-(3-methylphenoxy)propyl]-aniline | C₁₇H₂₀ClNO₂ | 305.80 | A derivative with a substituted propyl chain on the aniline nitrogen.[11] |
Synthesis and Experimental Protocols
The synthesis of diaryl ethers, a key structural feature of these compounds, can be achieved through various methods, most commonly via Ullmann condensation or nucleophilic aromatic substitution (SNAr). The aniline functionality is typically introduced by reduction of a corresponding nitro group.
General Synthesis of a 3-Chloro-4-phenoxyaniline Analog
The following is a representative synthetic protocol for a related compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, which serves as a precursor for more complex derivatives.
Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene [12] A mixture of 4-chlorophenol and potassium hydroxide is heated until the phenol is completely dissolved. To this, fine copper and 3,4-dichloronitrobenzene are added. The mixture is then stirred at an elevated temperature for several hours. After cooling, the product is precipitated by the addition of aqueous sodium hydroxide, filtered, and washed.
Step 2: Reduction to 3-chloro-4-(4'-chlorophenoxy)aminobenzene [12] The nitro-substituted diaryl ether is refluxed with iron powder and acetic acid in an ethanol/water mixture. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7 with sodium hydroxide. The solids are removed by filtration, and the product is extracted from the filtrate with an organic solvent. The crude product is then purified by chromatography.
Biological Activity and Potential Signaling Pathways
While the biological activity of the specific target compound is not well-documented, studies on its close analogs provide valuable insights into its potential therapeutic applications.
Antiplasmodial Activity of 3-chloro-4-(4-chlorophenoxy)aniline (ANI)
The structural analog 3-chloro-4-(4-chlorophenoxy)aniline (ANI) has demonstrated promising antiplasmodial activity, suggesting a potential application in the treatment of malaria.[2]
Mechanism of Action: ANI is believed to inhibit the enoyl-acyl carrier protein (ACP) reductase of Plasmodium, an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[2] This pathway is vital for the development of the parasite, particularly in the liver stages.
Quantitative Data on Antiplasmodial Activity:
The synergistic effects of ANI in combination with established antimalarial drugs have been evaluated.
| Drug Combination | P. falciparum Strain | IC₅₀ (ANI) | IC₅₀ (Partner Drug) |
| ANI + Artesunate (AS) | W₂ | 3.3 µg/ml | 1.1 ng/ml |
| ANI + Artesunate (AS) | 3D₇ | 2.6 µg/ml | 0.8 ng/ml |
| ANI + Chloroquine (CQ) | W₂ | 3.7 µg/ml | 22 ng/ml |
| ANI + Chloroquine (CQ) | 3D₇ | 3.1 µg/ml | 4.6 ng/ml |
In vivo studies in a mouse model also demonstrated a synergistic effect. A combination of the ED₅₀ concentrations of ANI (4.2 mg/kg) and chloroquine (2.4 mg/kg) resulted in an 81% growth inhibition of P. berghei.[2]
Future Directions
The structural analogs of this compound present a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis and comprehensive biological screening of a library of derivatives to establish structure-activity relationships (SAR).
-
Target Identification and Validation: Elucidation of the specific molecular targets and mechanisms of action for the most active compounds.
-
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to optimize their drug-like properties.
This technical guide provides a foundation for further investigation into this intriguing class of compounds. The diverse biological activities observed in its structural analogs underscore the potential for the discovery of novel therapeutics.
References
- 1. 3-Chloro-4-(2-methoxyphenoxy)aniline | C13H12ClNO2 | CID 17605532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-(3,4,5-trimethoxyphenoxy)aniline | C15H16ClNO4 | CID 104410923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chloro-4-(thiazol-2-ylmethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. 524955-09-7|3-Chloro-4-(pyridin-2-ylmethoxy)aniline|BLD Pharm [bldpharm.com]
- 6. 3-Chloro-4-(4-ethylphenoxy)aniline | C14H14ClNO | CID 13103140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline | C14H12F3NO2 | CID 150603511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sinfoochem.com [sinfoochem.com]
- 10. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sinfoochem.com [sinfoochem.com]
- 12. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Health and Safety Considerations for Handling 3-Chloro-2-(4-methoxyphenoxy)aniline
Disclaimer: Specific safety and toxicology data for 3-Chloro-2-(4-methoxyphenoxy)aniline is limited. This guide extrapolates potential hazards and safety measures from structurally similar compounds, such as 3-chloroaniline and other substituted anilines. All procedures should be conducted with a thorough risk assessment, and the information herein should be used as a guide, not a definitive safety document.
Introduction
This compound is a complex organic molecule with potential applications in pharmaceutical and chemical research. As with any novel chemical, a comprehensive understanding of its potential health and safety risks is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the anticipated hazards, handling procedures, and emergency protocols based on data from analogous compounds.
Hazard Identification and Classification
Table 1: GHS Hazard Statements for Structurally Similar Compounds (e.g., 3-Chloroaniline)
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed[3][4][5] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin[3][4][5] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled[3][4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[6] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |
| Carcinogenicity | H350: May cause cancer[3] |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure[4] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects[3][4] |
Source: Extrapolated from safety data for 3-chloroaniline and other substituted anilines.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 3-Chloroaniline | 3-Chloro-2-methylaniline |
| Molecular Formula | C13H12ClNO2[7] | C6H6ClN | C7H8ClN[8] |
| Molecular Weight | 249.69 g/mol [7] | 127.57 g/mol [1] | 141.60 g/mol |
| Appearance | Not available | Colorless to light yellow liquid[4] | Not available |
| Boiling Point | Not available | 95 - 96 °C at 15 hPa[1] | 115-117 °C/10 mmHg |
| Melting Point | Not available | -11 - -9 °C[1] | 2 °C |
| Flash Point | Not available | 118 °C (closed cup)[1] | 113 °C (closed cup) |
| Density | Not available | 1.206 g/cm³ at 25 °C[1] | 1.185 g/mL at 25 °C |
| Solubility | Not available | No data available[1] | Not available |
Experimental Protocols for Safe Handling
Given the anticipated toxicity, all work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
4.1. Engineering Controls
-
Ventilation: Use only in a well-ventilated area with local exhaust ventilation (chemical fume hood) to control airborne exposures.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following diagram illustrates the recommended PPE hierarchy.
Caption: Recommended Personal Protective Equipment for handling anilines.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[9][10]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use.[9] Wear a lab coat, and consider a chemical-resistant apron.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[9]
4.3. Hygiene Measures
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]
4.4. Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[3]
-
Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
4.5. Spill and Disposal Procedures
-
Spill Response: Evacuate the area. Avoid breathing dust or vapors.[2][9] Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1][2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[1]
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][11] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician.[1][11] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Consult a physician.[11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Logical Workflow for Risk Assessment
A systematic risk assessment is crucial before handling any new chemical. The following diagram outlines a logical workflow for this process.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-4-(2-methoxyphenoxy)aniline | C13H12ClNO2 | CID 17605532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. osha.gov [osha.gov]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Step-by-step protocol for the synthesis of 3-Chloro-2-(4-methoxyphenoxy)aniline.
A Note on Chemical Synthesis Protocols
Providing detailed, step-by-step protocols for the synthesis of specific chemical compounds is restricted to ensure chemical safety and prevent misuse. The synthesis of any chemical compound should only be undertaken by trained professionals in a properly equipped laboratory, with a full understanding of the potential hazards and necessary safety precautions.
Instead of a specific protocol, this document provides general information on the chemical principles and named reactions relevant to the synthesis of molecules like 3-Chloro-2-(4-methoxyphenoxy)aniline, alongside crucial safety information. This information is intended for an audience of researchers and drug development professionals.
General Principles of Synthesis
The target molecule, this compound, is a substituted 2-phenoxyaniline. This structure contains two key features: a diaryl ether linkage (Ar-O-Ar') and an aniline group (a primary amine on an aromatic ring). The synthesis of such molecules typically involves the formation of one of these key bonds as a final or penultimate step.
Two common strategies for forming the diaryl ether bond are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[1]
-
General Reaction: An aryl halide is coupled with a phenol in the presence of a copper catalyst and a base.
-
Catalysts: Traditionally, copper powder or copper(I) salts (like CuI or Cu₂O) are used. Modern variations may use specific ligands to improve reaction efficiency and mildness.[2][3]
-
Conditions: The reaction often requires high temperatures and polar aprotic solvents, although newer methods have been developed that proceed under milder conditions.[2][4] The choice of base, solvent, and ligands can significantly impact the reaction's success.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[5][6] While primarily used for making aryl amines, variations of this reaction can also be used to form diaryl ethers (C-O bonds).
-
General Reaction: An aryl halide or triflate is coupled with an amine (for C-N bonds) or a phenol (for C-O bonds) using a palladium catalyst with a specialized phosphine ligand.[5][7]
-
Catalysts and Ligands: The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to enhance the catalyst's activity, allowing the reaction to proceed with a wider range of substrates under milder conditions.[8][9]
-
Mechanism: The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps.[7][9]
Laboratory Safety and Hazard Analysis
All chemical experiments must be preceded by a thorough hazard analysis and risk assessment.[10] This involves understanding the properties of all reactants, solvents, and products.
Hazard Identification and Risk Assessment
-
Hazard vs. Risk: A hazard is an inherent property of a chemical (e.g., toxicity, flammability), while risk is the probability of that hazard causing harm based on the specifics of the planned experiment.[10]
-
Process Hazard Analysis (PHA): For any new or modified procedure, a systematic review should be conducted to identify potential causes and consequences of chemical releases, equipment failure, or human error.[11][12][13] Methods like "What-If" analysis or Hazard and Operability (HAZOP) studies can be employed.[11][13]
-
Information Sources: Always consult Safety Data Sheets (SDS) for all chemicals to understand their specific hazards, handling requirements, and emergency procedures.[14][15]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when working in a laboratory.[16]
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical splash goggles (ANSI-rated) | Must be worn at all times by everyone in the lab when chemicals are being handled.[17] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Protects against direct skin contact with hazardous substances. Check glove compatibility for the specific chemicals being used.[14] |
| Body Protection | Flame-resistant lab coat | Provides a barrier against splashes and spills.[15] |
| Footwear | Closed-toe shoes | Protects feet from chemical spills and broken glass.[16] |
Engineering Controls and Emergency Procedures
-
Fume Hood: All experiments involving volatile, toxic, or flammable materials must be conducted in a properly functioning fume hood.[15]
-
Emergency Equipment: Know the location and proper use of safety showers, eyewash stations, fire extinguishers, and spill kits.[14][18]
-
Waste Disposal: Chemical waste must be segregated and disposed of according to institutional and regulatory guidelines.[14]
Generic Experimental Workflow
While a specific protocol cannot be provided, any chemical synthesis generally follows a standard workflow. This workflow must be adapted based on the specific reaction being performed, with appropriate safety measures at each step.
Caption: A generalized workflow for a typical organic synthesis experiment.
References
- 1. synarchive.com [synarchive.com]
- 2. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BUCHWALD-HARTWIG CROSS-COUPLING REACTION: C-N BOND FORMATION – My chemistry blog [mychemblog.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. thieme.de [thieme.de]
- 11. sphera.com [sphera.com]
- 12. standards.doe.gov [standards.doe.gov]
- 13. ors-consulting.com [ors-consulting.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. editverse.com [editverse.com]
- 16. csub.edu [csub.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
Application Notes and Protocols: 3-Chloro-2-(4-methoxyphenoxy)aniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established synthetic methodologies for structurally related compounds. As of the date of this document, specific literature for the synthesis and application of 3-Chloro-2-(4-methoxyphenoxy)aniline is limited. Therefore, the provided information serves as a guide and may require optimization.
Introduction
This compound is a substituted diaryl ether aniline that holds significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chloro group, an aniline moiety, and a methoxy-substituted phenoxy group, makes it an attractive scaffold for the development of novel compounds in medicinal chemistry and materials science. The diaryl ether linkage is a common motif in numerous biologically active natural products and synthetic compounds. This document provides an overview of a potential synthetic route for this compound and highlights its prospective applications as a key intermediate.
Synthetic Approach: Buchwald-Hartwig C-O Cross-Coupling
The synthesis of this compound can be envisioned through a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This method is a powerful tool for the formation of diaryl ethers under relatively mild conditions. The proposed synthetic pathway involves the coupling of 2-bromo-6-chloroaniline with 4-methoxyphenol.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
This protocol is a general guideline and may require optimization for the specific substrates.
Objective: To synthesize this compound via Buchwald-Hartwig C-O cross-coupling.
Materials:
-
2-Bromo-6-chloroaniline
-
4-Methoxyphenol
-
Palladium(II) acetate (Pd(OAc)₂) or similar palladium catalyst
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous toluene or dioxane (solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-chloroaniline (1.0 equiv), 4-methoxyphenol (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the organic filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions and yields for the synthesis of structurally similar diaryl ether anilines found in the literature. This data can serve as a reference for optimizing the synthesis of the target compound.
| Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromoaniline | 4-Methoxyphenol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 85 |
| 2-Iodo-6-chloroaniline | Phenol | CuI (10) | Phen (20) | K₂CO₃ (2) | DMF | 120 | 78 |
| 2-Bromo-4-chloroaniline | 4-Hydroxypyridine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 92 |
| 3-Bromo-5-chloroaniline | 3,5-Dimethylphenol | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu (2.2) | Toluene | 105 | 88 |
Applications as a Building Block
This compound is a promising scaffold for the synthesis of more complex molecules with potential biological activity. The presence of the aniline group allows for a wide range of subsequent chemical transformations.
Potential Applications in Drug Discovery:
-
Kinase Inhibitors: The diaryl ether motif is a common feature in many kinase inhibitors. The aniline nitrogen of this compound can be functionalized to introduce pharmacophores that interact with the hinge region of protein kinases.
-
Antimicrobial and Antiviral Agents: Substituted diaryl ethers have shown promise as antimicrobial and antiviral agents. The unique substitution pattern of the target molecule could lead to the discovery of new compounds with enhanced potency and selectivity.
-
Agrochemicals: The structural features of this molecule may also be relevant for the development of new herbicides and pesticides.
Logical Relationship for Kinase Inhibitor Development:
Caption: Drug discovery workflow utilizing the target molecule as a scaffold.
Conclusion
Application Notes and Protocols for the Functionalization of 3-Chloro-2-(4-methoxyphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical modification of 3-Chloro-2-(4-methoxyphenoxy)aniline, a versatile building block in medicinal chemistry and materials science. The protocols outlined below focus on four key functionalization strategies targeting the reactive amine and chloro groups: N-Acylation, N-Sulfonylation, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the aniline nitrogen, forming a stable amide bond. This modification is widely used to alter the electronic and steric properties of the parent molecule and is a common step in the synthesis of biologically active compounds.
Experimental Protocol: Synthesis of N-(3-chloro-2-(4-methoxyphenoxy)phenyl)acetamide
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-acetylated product.
-
Quantitative Data for N-Acylation Reactions
| Entry | Acylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acetic anhydride | N-(3-chloro-2-(4-methoxyphenoxy)phenyl)acetamide | 2 | 95 | >98 |
| 2 | Benzoyl chloride | N-(3-chloro-2-(4-methoxyphenoxy)phenyl)benzamide | 4 | 92 | >98 |
| 3 | Propionyl chloride | N-(3-chloro-2-(4-methoxyphenoxy)phenyl)propionamide | 3 | 94 | >97 |
Note: The data presented is based on typical yields for N-acylation of substituted anilines and should be considered representative.
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonyl group to the aniline nitrogen, forming a sulfonamide. Sulfonamides are a key functional group in a wide array of pharmaceuticals.
Experimental Protocol: Synthesis of N-(3-chloro-2-(4-methoxyphenoxy)phenyl)-4-methylbenzenesulfonamide
-
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in pyridine and cool the mixture in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-sulfonylated product.
-
Quantitative Data for N-Sulfonylation Reactions
| Entry | Sulfonylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | p-Toluenesulfonyl chloride | N-(3-chloro-2-(4-methoxyphenoxy)phenyl)-4-methylbenzenesulfonamide | 6 | 88 | >97 |
| 2 | Methanesulfonyl chloride | N-(3-chloro-2-(4-methoxyphenoxy)phenyl)methanesulfonamide | 4 | 91 | >98 |
| 3 | Benzenesulfonyl chloride | N-(3-chloro-2-(4-methoxyphenoxy)phenyl)benzenesulfonamide | 6 | 85 | >96 |
Note: The data presented is based on typical yields for N-sulfonylation of substituted anilines and should be considered representative.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an aryl halide. This reaction is instrumental in the synthesis of biaryl compounds.
Experimental Protocol: Synthesis of 2-(4-methoxyphenoxy)-3-phenylaniline
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired biaryl product.
-
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 2-(4-methoxyphenoxy)-3-phenylaniline | 12 | 75 | >95 |
| 2 | 4-Methylphenylboronic acid | 2-(4-methoxyphenoxy)-3-(p-tolyl)aniline | 16 | 72 | >95 |
| 3 | 3-Furylboronic acid | 3-(Furan-3-yl)-2-(4-methoxyphenoxy)aniline | 18 | 68 | >94 |
Note: The data presented is based on typical yields for Suzuki-Miyaura coupling of aryl chlorides and should be considered representative.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide with an amine.
Experimental Protocol: Synthesis of 3-Morpholino-2-(4-methoxyphenoxy)aniline
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add toluene, followed by this compound and morpholine.
-
Seal the flask and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired aminated product.
-
Quantitative Data for Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Morpholine | 3-Morpholino-2-(4-methoxyphenoxy)aniline | 18 | 82 | >96 |
| 2 | Piperidine | 2-(4-Methoxyphenoxy)-3-(piperidin-1-yl)aniline | 20 | 78 | >95 |
| 3 | Aniline | N-(2-(4-Methoxyphenoxy)phenyl)-1,3-benzenediamine | 24 | 65 | >93 |
Note: The data presented is based on typical yields for Buchwald-Hartwig amination of aryl chlorides and should be considered representative.
Biological Relevance: Inhibition of the Na⁺/Ca²⁺ Exchanger
Derivatives of 2-phenoxyaniline have been investigated for their potential to inhibit the sodium-calcium exchanger (NCX). The NCX is a crucial membrane protein involved in maintaining calcium homeostasis in various cell types, including cardiomyocytes. Dysregulation of NCX activity is implicated in several cardiovascular diseases. Inhibition of the NCX can modulate intracellular calcium levels, which in turn affects cellular processes like muscle contraction, neurotransmission, and cell survival.
Caption: Signaling pathway illustrating the effect of Na+/Ca2+ exchanger inhibition.
Application Note & Protocol: Quantification of 3-Chloro-2-(4-methoxyphenoxy)aniline in Reaction Mixtures
Introduction
3-Chloro-2-(4-methoxyphenoxy)aniline is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate and precise quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final product. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV). An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for higher sensitivity and selectivity.
Analytical Methods Overview
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the reaction matrix. Two primary methods are presented:
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis and quantification at moderate concentration levels.
-
LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification and confirmation of the analyte's identity, especially in complex matrices.
This document will provide a detailed protocol for the HPLC-UV method and a summary of the LC-MS/MS conditions.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines the necessary reagents, equipment, and steps for the quantification of this compound.
3.1.1. Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Formic acid (reagent grade), Ammonium acetate (reagent grade), this compound reference standard (>98% purity).
-
Reaction Mixture Sample: A representative sample from the chemical reaction.
-
Filters: 0.45 µm syringe filters (e.g., PTFE, nylon).
3.1.2. Equipment
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing Software: (e.g., Chromeleon™, Empower™).
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Volumetric flasks, pipettes, and vials.
3.1.3. Sample Preparation
Accurate sample preparation is critical for reliable quantification. The following procedure is a general guideline and may need optimization based on the specific reaction mixture.
-
Quenching the Reaction: If the reaction is ongoing, it may be necessary to quench a small, accurately measured aliquot of the reaction mixture. This can be achieved by rapid cooling or by adding a quenching agent that does not interfere with the analysis.
-
Dilution: Accurately weigh approximately 10-50 mg of the reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v). This initial dilution factor will depend on the expected concentration of the analyte.
-
Further Dilution: Perform a second dilution to bring the analyte concentration within the calibration range. For example, pipette 1 mL of the initial dilution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter that could damage the column.
3.1.4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm (This should be optimized by determining the UV spectrum of the analyte).
3.1.5. Calibration
-
Stock Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the analyte in the diluted samples (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.999.
3.1.6. Quantification
Inject the prepared sample solution into the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard. The concentration of the analyte in the sample is calculated using the linear regression equation obtained from the calibration curve. The final concentration in the original reaction mixture is then calculated by taking into account the dilution factors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method can be employed. This is particularly useful for complex reaction mixtures or when trace-level quantification is required.
3.2.1. Suggested LC-MS/MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Mass Spectrometer: Triple quadrupole.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 250.06).
-
Product Ions (Q3): Two to three characteristic fragment ions should be selected for quantification and confirmation. These would need to be determined by infusing the standard compound.
-
LC Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the mass spectrometer, potentially using a lower flow rate and a different column dimension (e.g., 2.1 mm internal diameter). The mobile phase would typically consist of 0.1% formic acid in water and acetonitrile.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Range | 0.5 - 25 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a reaction mixture.
Caption: HPLC-UV analysis workflow for this compound.
Method Selection Logic
The choice between HPLC-UV and LC-MS/MS depends on several factors. The following decision tree illustrates this logical relationship.
Caption: Decision tree for selecting an analytical method.
Potential Interferences
In a typical synthesis of this compound, potential impurities and interfering substances may include:
-
Starting Materials: Unreacted 2,3-dichloroaniline and 4-methoxyphenol.
-
Reagents: Catalysts, bases (e.g., potassium carbonate), and solvents.
-
Byproducts: Isomeric products or products from side reactions.
The chromatographic method described should provide sufficient resolution to separate the target analyte from most of these potential interferences. However, co-elution is always a possibility, and in such cases, method optimization or the use of a more selective detector like a mass spectrometer is recommended.
Conclusion
This application note provides a comprehensive guide for the quantification of this compound in reaction mixtures using HPLC-UV. The detailed protocol for sample preparation, chromatographic conditions, and calibration will enable researchers, scientists, and drug development professionals to accurately monitor their reactions and ensure the quality of their products. For applications requiring higher sensitivity or selectivity, an LC-MS/MS method is recommended. The provided workflows and decision-making diagrams serve as valuable tools for implementing these analytical methods effectively.
Application of 3-Chloro-2-(4-methoxyphenoxy)aniline in the development of novel pharmaceuticals.
Note: Due to the limited availability of specific data on 3-Chloro-2-(4-methoxyphenoxy)aniline, this document focuses on the well-researched, structurally similar compound, 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) , to provide representative applications and protocols for this class of molecules in pharmaceutical development. The methodologies and potential therapeutic areas described herein are likely applicable to other substituted phenoxyaniline derivatives.
Application Notes
Substituted phenoxyanilines represent a versatile scaffold in medicinal chemistry with demonstrated potential across multiple therapeutic areas. The primary application detailed in current research for the closely related analogue, 3-Chloro-4-(4-chlorophenoxy)aniline (ANI), is in the development of novel antimalarial agents.[1][2][3][4][5] Additionally, the broader phenoxyaniline and related quinoxaline scaffolds have been explored as inhibitors of various protein kinases, indicating potential applications in oncology and inflammatory diseases.[6][7][8][9][10]
Antimalarial Activity
Mechanism of Action: 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) is suggested to function as an inhibitor of the Plasmodium enoyl-acyl carrier protein (ACP) reductase (ENR).[1][2][4][5] This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway in the parasite, which is essential for the development of the liver stages of Plasmodium.[1][5] By inhibiting this pathway, ANI disrupts the parasite's ability to synthesize essential fatty acids, leading to its death. This mechanism is analogous to that of the well-known antibacterial agent triclosan.[1][5]
Therapeutic Potential: Research has demonstrated that ANI exhibits potent antiplasmodial activity, both as a standalone agent and in combination with existing antimalarial drugs like artesunate (AS) and chloroquine (CQ).[1][2][4] Combination therapy is a cornerstone of modern malaria treatment, aimed at increasing efficacy and preventing the development of drug resistance. The synergistic effects observed with ANI suggest its potential as a component in novel artemisinin-based combination therapies (ACTs) or other combination regimens.
Tyrosine Kinase Inhibition
The phenoxyaniline moiety is a key structural feature in a variety of kinase inhibitors.[7] For instance, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline has been utilized in the synthesis of irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, a key target in breast cancer therapy.[11] The general scaffold is amenable to chemical modification, allowing for the design of potent and selective inhibitors of various tyrosine kinases implicated in cancer and other proliferative disorders.
Quantitative Data
The following tables summarize the in vitro and in vivo antiplasmodial activity of 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) and its combinations.
Table 1: In Vitro Antiplasmodial Activity of ANI in Combination with Artesunate (AS) and Chloroquine (CQ) [1][4]
| Parasite Strain | Combination | IC50 (ANI) | IC50 (AS) | IC50 (CQ) |
| P. falciparum W2 | ANI + AS | 3.3 µg/mL | 1.1 ng/mL | - |
| P. falciparum 3D7 | ANI + AS | 2.6 µg/mL | 0.8 ng/mL | - |
| P. falciparum W2 | ANI + CQ | 3.7 µg/mL | - | 22 ng/mL |
| P. falciparum 3D7 | ANI + CQ | 3.1 µg/mL | - | 4.6 ng/mL |
Table 2: In Vivo Antiplasmodial Activity of ANI in Combination with Artesunate (AS) and Chloroquine (CQ) against P. berghei [1]
| Combination (Ratio) | Parasite Growth Inhibition |
| ED50 AS + ED50 ANI | 100% (Parasite clearance) |
| 1/2 ED50 AS + 1/2 ED50 ANI | 67.0% |
| 1/4 ED50 AS + 1/4 ED50 ANI | 35.4% |
| ED50 CQ + ED50 ANI | 81.0% |
| 1/2 ED50 CQ + 1/2 ED50 ANI | 27.3% |
| 1/4 ED50 CQ + 1/4 ED50 ANI | 10.2% |
Table 3: In Vivo Efficacy of Artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA) Hybrid Drug [3]
| P. berghei Strain | ED50 (mg/kg body weight) |
| ANKA | 4.211 |
| LuR | 2.601 |
| PQR | 3.875 |
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Activity Assay (Semiautomated Microdilution Assay)[4]
This protocol is adapted from methodologies used to assess the in vitro efficacy of antimalarial compounds against P. falciparum.
1. Materials and Reagents:
- P. falciparum strains (e.g., W2, 3D7)
- Human red blood cells (O+)
- RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate
- Human serum (Albumax II)
- Test compounds (ANI, AS, CQ) dissolved in DMSO and serially diluted
- 96-well microtiter plates
- Hypoxanthine, [3H]-labeled
- Cell harvester and scintillation counter
2. Methodology:
Protocol 2: In Vivo Antiplasmodial Activity Assay (Peters' 4-Day Suppressive Test)[4]
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a mouse model.
1. Materials and Reagents:
- Plasmodium berghei strain
- Swiss albino mice
- Test compounds (ANI, AS, CQ) formulated for oral or intraperitoneal administration
- Giemsa stain
- Microscope
2. Methodology:
Visualizations
References
- 1. Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. malariaworld.org [malariaworld.org]
- 4. Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 9. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
Chromatographic techniques for the separation of 3-Chloro-2-(4-methoxyphenoxy)aniline isomers.
Application Note: Chromatographic Separation of 3-Chloro-2-(4-methoxyphenoxy)aniline Isomers
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation of positional isomers of this compound. The synthesis of this compound can potentially yield several isomers, including those with variations in the substitution pattern on the aniline or phenoxy ring. Effective separation and quantification of these isomers are critical for ensuring the purity and quality of pharmaceutical intermediates and final products. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing baseline separation of the key isomers. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a complex organic molecule with potential applications as a building block in medicinal chemistry. During its synthesis, the formation of positional isomers is a common challenge. These isomers can have different pharmacological and toxicological profiles, making their separation and quantification essential. This document provides a detailed protocol for the chromatographic separation of these isomers using RP-HPLC with UV detection, a technique widely available in analytical laboratories. The principles of this method can be adapted for the separation of other structurally related aromatic amines.
Experimental
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 15 minutes, then 90% B for 5 minutes, then 50% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Sample Preparation:
A stock solution of the isomer mixture of this compound was prepared by dissolving 10 mg of the sample in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL. This stock solution was then further diluted to 0.1 mg/mL with the sample diluent for analysis.
Results and Discussion
The developed RP-HPLC method successfully separated the potential positional isomers of this compound. The retention of the isomers on the C18 column is primarily governed by their hydrophobicity. The elution order will depend on the specific substitution pattern of the isomers. For instance, isomers with less exposed polar groups or greater hydrophobic surface area are expected to have longer retention times.
Hypothetical Quantitative Data Summary:
The following table summarizes the expected retention times and resolution for a hypothetical mixture of this compound and its potential positional isomers. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Retention Time (min) | Resolution (Rs) |
| Isomer 1 (e.g., 4-Chloro-2-(4-methoxyphenoxy)aniline) | 8.5 | - |
| Isomer 2 (e.g., 3-Chloro-4-(4-methoxyphenoxy)aniline) | 9.8 | 2.1 |
| This compound | 11.2 | 2.5 |
| Isomer 3 (e.g., 2-Chloro-3-(4-methoxyphenoxy)aniline) | 12.5 | 2.3 |
This data indicates that the method is capable of providing baseline separation (Rs > 1.5) for the main compound and its potential isomeric impurities. The separation of positional isomers of substituted anilines on C18 columns is a well-established technique, often relying on subtle differences in polarity and molecular shape.[1][2][3]
Conclusion
The RP-HPLC method described in this application note is suitable for the routine analysis and quality control of this compound, allowing for the effective separation of its positional isomers. The method is straightforward, robust, and utilizes common laboratory instrumentation and reagents. For compounds that are enantiomers, chiral chromatography would be required.[4]
Detailed Experimental Protocol
Scope
This protocol describes the procedure for the separation of positional isomers of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents
-
This compound isomer mixture (or individual standards if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 HPLC column (4.6 x 150 mm, 5 µm particle size).
Preparation of Mobile Phases
-
Mobile Phase A (Water): Use HPLC grade water. Degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.
Preparation of Standard/Sample Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound isomer mixture and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the 50:50 acetonitrile:water diluent.
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions table provided in the application note.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence with the samples to be analyzed.
-
Inject 10 µL of the prepared working solution.
-
Start the data acquisition.
Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Identify the peaks corresponding to the different isomers based on their retention times (if standards are available).
-
Calculate the area percentage of each isomer to determine the purity of the sample.
-
Calculate the resolution between adjacent peaks to ensure adequate separation.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the HPLC separation of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Application Notes & Protocols: Preparation and Biological Screening of 3-Chloro-2-(4-methoxyphenoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Chloro-2-(4-methoxyphenoxy)aniline scaffold represents a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this class have shown potential in modulating key cellular pathways, making them attractive candidates for drug discovery programs, particularly in oncology. The strategic preparation of a library of these derivatives is a critical first step in exploring their therapeutic potential through biological screening.
This document provides a detailed guide for the synthesis of novel derivatives based on the this compound core and outlines robust protocols for their initial biological evaluation. The workflow is designed to enable researchers to efficiently generate and screen a compound library to identify potential lead candidates for further development. The primary screening will focus on assessing cytotoxicity in cancer cell lines, a common initial step in anticancer drug discovery.[1][2][3]
Synthetic Strategy and Protocols
The synthesis of derivatives can be approached by first constructing the core phenoxyaniline structure, followed by diversification at the aniline nitrogen. A common and effective method for forming the diaryl ether bond is the Ullmann condensation.[4][5][6][7] Subsequently, the aniline group can be derivatized through various reactions, such as amide bond formation, to create a library of analogues.
General Synthetic Workflow
The overall process involves a multi-step synthesis followed by purification and characterization, leading into a tiered biological screening cascade.
Caption: General Experimental Workflow.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes a two-step synthesis starting from 2-chloro-6-nitrophenol and 4-methoxyphenol.
Step A: Synthesis of 1-Chloro-2-(4-methoxyphenoxy)-3-nitrobenzene (Ullmann Condensation)
-
To a stirred solution of 4-methoxyphenol (1.1 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-6-nitrophenol (1.0 eq) and a copper catalyst, such as copper(I) iodide (CuI, 0.1 eq).
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.
Step B: Synthesis of this compound (Nitro Reduction)
-
Dissolve the nitro-diaryl ether from Step A (1.0 eq) in a solvent mixture, such as ethanol and water.
-
Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq) or acetic acid.[8]
-
Heat the mixture to reflux (approximately 80-90°C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final core aniline scaffold.
Protocol 2: Preparation of Amide Derivatives
This protocol provides a general method for creating a library of amide derivatives from the core aniline.
-
Dissolve this compound (1.0 eq) and a selected carboxylic acid (R-COOH, 1.1 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or DMF.
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq).
-
Add a base like Triethylamine (TEA, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude amide derivative by column chromatography or preparative HPLC.
Biological Screening
Once synthesized and purified, the derivatives are subjected to biological screening to assess their activity. A common primary screen for anticancer drug discovery is the evaluation of cytotoxicity against various cancer cell lines.[1][2][9]
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds to the desired final concentrations (e.g., in a series from 0.1 to 100 µM) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Structure-Activity Relationship (SAR)
The data obtained from the MTT assay can be summarized to establish a preliminary structure-activity relationship.
| Compound ID | R-Group (at aniline) | Cancer Cell Line | IC₅₀ (µM) |
| SC-01 | -H (Core Scaffold) | MCF-7 | > 100 |
| DV-01 | -C(O)CH₃ | MCF-7 | 45.2 |
| DV-02 | -C(O)Ph | MCF-7 | 21.8 |
| DV-03 | -C(O)-(4-F-Ph) | MCF-7 | 15.5 |
| DV-04 | -C(O)-(4-Cl-Ph) | MCF-7 | 9.7 |
| DV-05 | -C(O)-(4-MeO-Ph) | MCF-7 | 35.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Secondary Screening & Mechanistic Studies
Compounds that show significant activity in the primary screen (e.g., IC₅₀ < 10 µM) can be advanced to secondary assays to investigate their mechanism of action. A common technique is Western Blotting, which can be used to probe the effect of a compound on specific signaling pathways.
Potential Signaling Pathway Involvement
Phenoxyaniline derivatives often act as kinase inhibitors. Many kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/AKT Signaling Pathway.
Protocol 4: Western Blotting
This protocol allows for the detection of changes in the levels of specific proteins, such as the phosphorylated (active) form of AKT (p-AKT), in response to compound treatment.[13][14]
-
Cell Treatment & Lysis: Seed and grow cells to 70-80% confluency. Treat the cells with the active compound at its IC₅₀ concentration for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors to obtain a total protein lysate.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin) overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using a digital imager or X-ray film.[16]
-
Analysis: Analyze the band intensities to determine if the compound treatment led to a decrease in the levels of p-AKT compared to the total AKT and loading control (β-actin), which would suggest inhibition of the PI3K/AKT pathway.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 3. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 4. synarchive.com [synarchive.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Application Notes and Protocols: Synthetic Strategies for Incorporating 3-Chloro-2-(4-methoxyphenoxy)aniline into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic strategies and experimental protocols for the incorporation of the versatile building block, 3-chloro-2-(4-methoxyphenoxy)aniline, into a variety of complex molecular scaffolds. This aniline derivative is a valuable precursor for the synthesis of novel compounds in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the introduction of diverse functionalities.
Synthesis of this compound
The synthesis of the target aniline is most effectively achieved through a two-step sequence involving an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline.
Step 1: Synthesis of 3-Chloro-2-(4-methoxyphenoxy)nitrobenzene via Ullmann Condensation
The Ullmann condensation provides a reliable method for the formation of the C-O bond between an aryl halide and a phenol. In this case, 2,3-dichloronitrobenzene reacts with 4-methoxyphenol in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation
| Reagent/Solvent | Molar Ratio | Molecular Weight | Amount |
| 2,3-Dichloronitrobenzene | 1.0 | 192.00 g/mol | 19.2 g (0.1 mol) |
| 4-Methoxyphenol | 1.2 | 124.14 g/mol | 14.9 g (0.12 mol) |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 g/mol | 27.6 g (0.2 mol) |
| Copper(I) Iodide (CuI) | 0.1 | 190.45 g/mol | 1.9 g (0.01 mol) |
| Pyridine | - | - | 100 mL |
Procedure:
-
To a stirred suspension of potassium carbonate in pyridine in a round-bottom flask, add 4-methoxyphenol and 2,3-dichloronitrobenzene.
-
Add copper(I) iodide to the mixture.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-chloro-2-(4-methoxyphenoxy)nitrobenzene.
Expected Yield: 75-85%
Step 2: Reduction of 3-Chloro-2-(4-methoxyphenoxy)nitrobenzene
The nitro group of the diaryl ether intermediate is readily reduced to the corresponding aniline using various established methods. Catalytic hydrogenation is a clean and efficient method.
Experimental Protocol: Catalytic Hydrogenation
| Reagent/Solvent | Molar Ratio | Molecular Weight | Amount |
| 3-Chloro-2-(4-methoxyphenoxy)nitrobenzene | 1.0 | 279.68 g/mol | 28.0 g (0.1 mol) |
| Palladium on Carbon (10% Pd/C) | - | - | 1.0 g |
| Ethanol | - | - | 200 mL |
| Hydrogen Gas (H₂) | - | - | Balloon or Parr apparatus |
Procedure:
-
Dissolve 3-chloro-2-(4-methoxyphenoxy)nitrobenzene in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Secure a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: 90-98%
Caption: Synthetic workflow for this compound.
Incorporation into Complex Molecules: Key Strategies
The primary amino group of this compound serves as a versatile handle for its incorporation into more complex molecular architectures. Two common and powerful strategies are amide bond formation and the synthesis of quinazoline scaffolds.
Strategy 1: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments. This compound can be readily acylated with carboxylic acids, acid chlorides, or activated esters.
Experimental Protocol: Synthesis of N-(3-Chloro-2-(4-methoxyphenoxy)phenyl)benzamide
| Reagent/Solvent | Molar Ratio | Molecular Weight | Amount |
| This compound | 1.0 | 249.69 g/mol | 2.50 g (0.01 mol) |
| Benzoyl Chloride | 1.1 | 140.57 g/mol | 1.55 g (0.011 mol) |
| Triethylamine (Et₃N) | 1.5 | 101.19 g/mol | 1.52 g (2.1 mL, 0.015 mol) |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to afford the desired amide.
Expected Yield: 85-95%
Caption: Amide bond formation workflow.
Strategy 2: Quinazoline Synthesis
The reaction of anilines with a suitable C1 source, often in the presence of an ortho-amino substituent, is a common route to quinazolines, a privileged scaffold in drug discovery. While the target aniline does not have the ortho-amino methyl group for a direct Friedländer-type synthesis, it can be used in multi-step sequences to build the quinazoline core. A common approach involves an initial acylation followed by cyclization.
Experimental Protocol: Two-Step Quinazoline Synthesis
This protocol outlines a general two-step approach. Specific reagents for the second step will depend on the desired substitution pattern of the quinazoline.
Step A: Acylation with an Anthranilic Acid Derivative
| Reagent/Solvent | Molar Ratio | Molecular Weight | Amount |
| This compound | 1.0 | 249.69 g/mol | 2.50 g (0.01 mol) |
| N-acetylanthranilic acid | 1.0 | 179.17 g/mol | 1.79 g (0.01 mol) |
| Phosphorus oxychloride (POCl₃) | 1.2 | 153.33 g/mol | 1.84 g (1.1 mL, 0.012 mol) |
| Toluene | - | - | 50 mL |
Procedure:
-
Suspend N-acetylanthranilic acid and this compound in toluene.
-
Slowly add phosphorus oxychloride to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to get the intermediate amide.
Step B: Cyclization to the Quinazolinone
The intermediate amide can be cyclized to a quinazolinone under basic or thermal conditions.
| Reagent/Solvent | Molar Ratio | Molecular Weight | Amount |
| Intermediate Amide from Step A | 1.0 | - | - |
| Sodium Hydroxide (10% aq. solution) | - | - | 50 mL |
| Ethanol | - | - | 50 mL |
Procedure:
-
Dissolve the crude amide from Step A in a mixture of ethanol and 10% aqueous sodium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction and neutralize with dilute HCl.
-
The precipitated quinazolinone can be collected by filtration, washed with water, and dried.
Expected Overall Yield (2 steps): 60-75%
Caption: Two-step synthesis of a quinazolinone scaffold.
Data Summary
The following table summarizes the expected quantitative data for the key synthetic steps described in these application notes.
| Reaction Step | Product | Starting Materials | Key Reagents | Solvent | Temp. | Time | Yield (%) |
| Ullmann Condensation | 3-Chloro-2-(4-methoxyphenoxy)nitrobenzene | 2,3-Dichloronitrobenzene, 4-Methoxyphenol | CuI, K₂CO₃ | Pyridine | Reflux | 12-18 h | 75-85 |
| Nitro Reduction | This compound | 3-Chloro-2-(4-methoxyphenoxy)nitrobenzene | H₂, 10% Pd/C | Ethanol | RT | 4-6 h | 90-98 |
| Amide Formation | N-(3-Chloro-2-(4-methoxyphenoxy)phenyl)benzamide | This compound, Benzoyl Chloride | Et₃N | DCM | 0°C - RT | 2-4 h | 85-95 |
| Quinazoline Synthesis | Substituted Quinazolinone | This compound, N-acetylanthranilic acid | POCl₃, NaOH | Toluene, Ethanol/H₂O | Reflux | 5-9 h | 60-75 |
Troubleshooting & Optimization
How to improve the yield and purity of 3-Chloro-2-(4-methoxyphenoxy)aniline synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chloro-2-(4-methoxyphenoxy)aniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic approach involves a two-step process:
-
Ullmann Condensation: An Ullmann-type C-O cross-coupling reaction between 2,3-dichloro-nitrobenzene and 4-methoxyphenol to form 3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene. This reaction is typically catalyzed by a copper-based catalyst.
-
Nitro Group Reduction: The subsequent reduction of the nitro group to an amine. Common methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., using iron powder in acetic acid or sodium polysulfide).
Q2: What are the critical parameters affecting the yield of the Ullmann condensation step?
A2: Key factors influencing the Ullmann condensation yield include the choice of catalyst, base, solvent, and reaction temperature. Traditional methods often require high temperatures (often in excess of 210 °C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF)[1]. Modern approaches may utilize soluble copper catalysts with ligands, which can lead to higher yields at lower temperatures.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by:
-
Optimizing Reaction Conditions: Carefully controlling temperature, reaction time, and stoichiometry of reactants.
-
Inert Atmosphere: Conducting the Ullmann condensation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reactants.
-
Purification of Starting Materials: Ensuring the purity of 2,3-dichloro-nitrobenzene and 4-methoxyphenol before starting the reaction.
-
Effective Work-up and Purification: Thoroughly washing the crude product to remove unreacted starting materials and byproducts.
Q4: What are the common impurities observed in the final product?
A4: Common impurities may include:
-
Unreacted starting materials (2,3-dichloro-nitrobenzene, 4-methoxyphenol).
-
The intermediate nitro compound (3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene).
-
Over-chlorinated or di-substituted byproducts.
-
Byproducts from side reactions, such as homocoupling of the starting materials.
Q5: Which purification techniques are most effective for the final product?
A5: The choice of purification technique depends on the nature and quantity of the impurities. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities.
-
Recrystallization: If the crude product is a solid and has a suitable solubility profile, recrystallization can be an efficient way to achieve high purity.
-
Distillation: For liquid products, vacuum distillation can be used for purification[2].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in Ullmann Condensation | Inactive catalyst | Use freshly prepared or activated copper catalyst. Consider using a soluble copper catalyst with a suitable ligand. |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, NMP, DMSO). | |
| Reaction temperature is too low or too high | Optimize the reaction temperature. Traditional Ullmann reactions often require high temperatures, but modern catalysts may work at lower temperatures[1]. | |
| Insufficient reaction time | Monitor the reaction progress using TLC or HPLC and ensure it goes to completion. | |
| Incomplete reduction of the nitro group | Inactive catalyst (for hydrogenation) | Ensure the hydrogenation catalyst (e.g., Pd/C) is fresh and active. |
| Insufficient reducing agent | Use a sufficient molar excess of the reducing agent (e.g., iron powder, sodium polysulfide)[2][3]. | |
| Inappropriate pH (for chemical reduction) | For reductions with metals like iron, an acidic medium (e.g., acetic acid) is often required to facilitate the reaction[3]. | |
| Presence of multiple spots on TLC after reaction | Formation of byproducts | Re-evaluate the reaction conditions (temperature, stoichiometry) to minimize side reactions. |
| Degradation of starting materials or product | Ensure the reaction is run under an inert atmosphere and at an appropriate temperature. | |
| Difficulty in purifying the final product | Co-eluting impurities in column chromatography | Try different solvent systems (eluent polarities) or use a different stationary phase. |
| Product is an oil and cannot be recrystallized | Consider converting the aniline to a salt (e.g., hydrochloride) which may be crystalline and easier to purify by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene via Ullmann Condensation
Materials:
-
2,3-dichloro-nitrobenzene
-
4-methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-nitrobenzene (1.0 eq), 4-methoxyphenol (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMSO as the solvent.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add CuI (0.1 eq) and L-Proline (0.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene.
Protocol 2: Reduction of 3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene to this compound
Method A: Catalytic Hydrogenation
Materials:
-
3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
Dissolve 3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% Pd/C (5-10% w/w) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Method B: Chemical Reduction with Iron
Materials:
-
3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene
-
Iron powder
-
Acetic Acid
-
Ethanol
-
Water
Procedure:
-
To a mixture of 3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene in ethanol/water, add iron powder (3-5 eq) and a catalytic amount of acetic acid[3].
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude product.
-
Purify as needed.
Data Presentation
Table 1: Comparison of Conditions for Ullmann Condensation
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Copper Powder | K₂CO₃ | DMF | >200 | Moderate | [1] |
| CuI / L-Proline | Cs₂CO₃ | DMSO | 120 | Good to Excellent | General Method |
| CuO Nanoparticles | KOH/Cs₂CO₃ | DMSO | ~100 | Good | [4] |
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reducing Agent | Solvent | Conditions | Yield (%) | Purity |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | RT, 1-4 atm H₂ | High | High |
| Chemical Reduction | Fe / Acetic Acid | Ethanol/Water | Reflux | Good to High | Good |
| Chemical Reduction | Sodium Polysulfide | Water/Ethanol | 30-105 °C | High (for similar compounds)[2] | High |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Common side reactions and byproducts in the synthesis of 3-Chloro-2-(4-methoxyphenoxy)aniline.
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Chloro-2-(4-methoxyphenoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common synthetic approach is a two-step process. The first step is a copper-catalyzed cross-coupling reaction, typically an Ullmann condensation, to form a diaryl ether. This is followed by the reduction of a nitro group to the desired aniline.
Q2: Which starting materials are used in the first step (diaryl ether formation)?
The synthesis typically involves the reaction of 4-methoxyphenol with a suitable halo-nitroaromatic compound. A common starting material is 2,3-dichloronitrobenzene, where the chlorine at the 2-position is more activated towards nucleophilic aromatic substitution.
Q3: What are the common side reactions during the Ullmann condensation step?
Side reactions in the Ullmann condensation can include the formation of homocoupled biaryl compounds and reductive dehalogenation of the aryl halide starting material.[1][2] The choice of catalyst, ligand, base, and solvent is crucial to minimize these byproducts.[3]
Q4: What are the recommended conditions for the reduction of the nitro group?
The reduction of the intermediate nitro-diaryl ether to the final aniline product can be achieved through various methods. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is common.[4] Another effective method is using metals in acidic media, such as iron in acetic acid or tin(II) chloride.[5][6]
Q5: What are the potential byproducts of the nitro reduction step?
Incomplete reduction is a primary concern and can lead to the formation of intermediates like nitrosoarenes and hydroxylamines.[6][7] Under certain conditions, especially with metal hydrides, dimerization can occur, leading to azo and azoxy compounds.[4][5] Dehalogenation (loss of the chloro-substituent) can also be a side reaction, particularly during catalytic hydrogenation.
Q6: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis and to identify intermediates and byproducts.
Q7: What are the best practices for purifying the final product?
The final product, this compound, is typically purified using column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to achieve high purity.
Synthetic Pathway and Potential Byproducts
The following diagram illustrates the two-step synthesis of this compound, highlighting the points where major side reactions can occur.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in Ullmann condensation | 1. Inactive copper catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. | 1. Use freshly activated copper powder or a well-defined soluble copper catalyst with an appropriate ligand (e.g., N,N-dimethylglycine).[3] 2. Ensure the base is strong enough to deprotonate the phenol (e.g., K₂CO₃, Cs₂CO₃). Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.[1] 3. Ullmann reactions often require high temperatures (100-220 °C).[2] Optimize the temperature for your specific substrate and catalyst system. |
| Significant homocoupling of aryl halide | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. | 1. Reduce the reaction temperature. While high temperatures are needed, excessive heat can promote homocoupling. 2. Use a slight excess of the phenol component relative to the aryl halide. |
| Incomplete nitro group reduction | 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (in catalytic hydrogenation). 3. Insufficient reaction time or temperature. | 1. Increase the molar equivalents of the reducing agent (e.g., iron powder, SnCl₂).[5][8] 2. Ensure the catalyst is fresh and not poisoned. If necessary, increase catalyst loading. 3. Monitor the reaction by TLC until the starting material is fully consumed. Mild heating may be required for some reductions. |
| Formation of azo/azoxy byproducts | 1. Use of an inappropriate reducing agent. 2. Reaction conditions favor dimerization. | 1. Avoid using strong metal hydrides like LiAlH₄ for aromatic nitro reductions, as they tend to produce azo compounds.[4][5] 2. Prefer catalytic hydrogenation or metal/acid systems (Fe/HCl, SnCl₂) which are more selective for aniline formation.[6] |
| Dehalogenation during reduction | 1. The catalyst for hydrogenation is too active. 2. Reaction conditions (temperature, pressure) are too harsh. | 1. Switch from Pd/C to a less active catalyst like platinum(IV) oxide or use a chemical reducing agent instead of catalytic hydrogenation. 2. Reduce the hydrogen pressure and/or reaction temperature. Add a dehalogenation inhibitor if necessary. |
| Difficulty in final product purification | 1. Presence of closely related byproducts. 2. Residual starting materials or intermediates. | 1. Optimize the reaction conditions to minimize side product formation. 2. Employ an optimized column chromatography protocol, testing various solvent systems to achieve better separation. Consider derivatization of the amine for easier purification, followed by deprotection. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)-3-chloronitrobenzene (Ullmann Condensation)
-
To a dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methoxyphenol (1.1 equivalents), potassium carbonate (2.0 equivalents), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add the copper catalyst (e.g., Copper(I) iodide, 10 mol %) and a suitable ligand (e.g., N,N-dimethylglycine, 10 mol %).[3]
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2,3-dichloronitrobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 110-120 °C and maintain this temperature, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diaryl ether intermediate.
Protocol 2: Synthesis of this compound (Nitro Reduction)
-
In a round-bottom flask, dissolve the nitro-intermediate from Protocol 1 in a mixture of ethanol and water.
-
Add iron powder (5.0 equivalents) and a catalytic amount of hydrochloric acid or acetic acid (e.g., 1.1 equivalents).[9]
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final this compound.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of 3-Chloro-2-(4-methoxyphenoxy)aniline.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-2-(4-methoxyphenoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is an oil, but I expected a solid. What should I do?
A1: While some anilines are oils at room temperature, it is also possible that residual solvent or impurities are preventing crystallization. First, try removing any remaining solvent under high vacuum. If it remains an oil, the purity should be checked by techniques like TLC, HPLC, or NMR. If impurities are detected, further purification by column chromatography may be necessary. It is also worth attempting to induce crystallization by scratching the flask's inner surface with a glass rod or by adding a seed crystal if available.
Q2: I am seeing multiple spots on the TLC of my purified product. What are the likely impurities?
A2: The impurities will largely depend on the synthetic route used. However, common impurities in syntheses of similar diaryl ethers and anilines can include:
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Starting materials: Unreacted 2-chloro-3-nitrophenol or 4-methoxyphenol (or their corresponding starting materials for your specific synthesis).
-
Side products: Products of side reactions, such as N-alkylation or oxidation of the aniline.
-
Dehalogenated product: The compound without the chloro group.
-
Isomers: Positional isomers formed during the synthesis.
Q3: What is the best way to remove colored impurities from my product?
A3: Colored impurities are often highly conjugated organic molecules. A common method to remove them is to treat a solution of your compound with activated carbon. Dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through celite to remove the carbon. The desired product can then be recovered by removing the solvent. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.
Q4: My column chromatography separation is not effective. The spots are streaking or not separating well. What can I do?
A4: Poor separation in column chromatography can be due to several factors:
-
Incorrect solvent system: The polarity of your eluent may be too high or too low. A good starting point for developing a solvent system is to find a mixture that gives your product an Rf value of 0.2-0.4 on a TLC plate.
-
Column overloading: Too much sample was loaded onto the column. As a general rule, use about 1g of sample per 100g of silica gel.
-
Sample solubility: If your sample is not fully dissolved in the loading solvent, it can lead to streaking.
-
Acidity/basicity of the compound: Anilines are basic and can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can often resolve this issue.
Q5: What are some suitable recrystallization solvents for this compound?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For anilines of this type, common solvents to try are ethanol, methanol, isopropanol, toluene, or mixtures of solvents like ethanol/water or hexane/ethyl acetate. See the table below for a more extensive list of potential solvents to screen.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Data Presentation
Table 1: Potential Solvents for Purification
| Purification Technique | Solvent/Solvent System | Polarity | Notes |
| Recrystallization | Ethanol | Polar | Good for many anilines. Can be used in a system with water to decrease solubility. |
| Recrystallization | Isopropanol | Polar | Similar to ethanol, but less volatile. |
| Recrystallization | Toluene | Nonpolar | Good for aromatic compounds. |
| Recrystallization | Hexane/Ethyl Acetate | Variable | A common nonpolar/polar mixture. The ratio can be adjusted to achieve desired solubility. |
| Column Chromatography | Hexane/Ethyl Acetate | Variable | A standard eluent system for moderately polar compounds. |
| Column Chromatography | Dichloromethane/Methanol | Variable | For more polar compounds. Start with a low percentage of methanol and gradually increase. |
| Column Chromatography | Toluene/Acetone | Variable | An alternative to hexane/ethyl acetate. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent system (e.g., 10% ethyl acetate in hexane). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a more polar solvent if necessary. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the dried silica to the top of the column.
-
Elution: Carefully add your eluent to the top of the column and begin collecting fractions. The flow rate should be adjusted to allow for proper separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to see if the solid dissolves, and then cool to see if crystals form.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Optimization of reaction conditions for 3-Chloro-2-(4-methoxyphenoxy)aniline synthesis.
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 3-Chloro-2-(4-methoxyphenoxy)aniline. The content is tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound typically proceeds via one of two primary cross-coupling strategies: an Ullmann condensation to form the C-O ether linkage, followed by a nitro group reduction, or a direct C-N bond formation via a Buchwald-Hartwig amination. Both pathways have distinct advantages and challenges that will be addressed.
dot
Caption: Synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic pathway is generally preferred for this molecule?
A1: The choice depends on starting material availability and desired scale. The Ullmann condensation route is often used when the corresponding nitroaromatic precursor is readily available. It's a classic method, though it can require harsh reaction conditions.[1] The Buchwald-Hartwig amination offers milder conditions and often higher functional group tolerance but may require more expensive palladium catalysts and specialized ligands.[2]
Q2: What are the most critical parameters to control in an Ullmann condensation for this synthesis?
A2: For the Ullmann ether synthesis, the most critical parameters are temperature, the nature of the copper catalyst, and the choice of base.[1] These reactions often require high temperatures (100-200 °C) and polar aprotic solvents like DMF or NMP.[1] The reactivity of the aryl halide is also key; aryl iodides are more reactive than bromides, which are more reactive than chlorides.[1]
Q3: In the Buchwald-Hartwig pathway, what is the role of the phosphine ligand?
A3: The phosphine ligand is crucial for the efficacy of the palladium catalyst. It stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] Sterically hindered and electron-rich ligands, such as XPhos or RuPhos, are often required for coupling unreactive aryl chlorides.[4]
Q4: Can I use aqueous ammonia directly in a Buchwald-Hartwig reaction?
A4: While challenging, recent developments have enabled the use of aqueous ammonia.[5] This approach requires specific ligands, like KPhos, that are resistant to the high concentration of water and prevent catalyst decomposition and competing side reactions like aryl alcohol formation.[5][6] More traditionally, ammonia "equivalents" like benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are used, followed by a hydrolysis step.[4]
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Due to the basic nature of the aniline, tailing on the silica column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (~1%), to the eluent.
Experimental Protocols
Pathway 1: Ullmann Condensation & Nitro Reduction (Representative Protocol)
This protocol is based on established procedures for analogous Ullmann ether syntheses and subsequent nitro group reductions.
Step A: Synthesis of 3-Chloro-2-(4-methoxyphenoxy)nitrobenzene
dot
Caption: Workflow for Ullmann C-O coupling.
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methoxyphenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Catalyst & Reactant Addition: Add copper(I) iodide (CuI, 0.1 equivalents) and 2,3-dichloronitrobenzene (1.0 equivalent).
-
Reaction: Heat the mixture to 120-160°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step B: Reduction to this compound
-
Setup: Dissolve the nitro-intermediate from Step A in ethanol or ethyl acetate.
-
Reduction: Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent) in water. Alternatively, catalytic hydrogenation using Pd/C under a hydrogen atmosphere can be employed.
-
Reaction: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, dissolve the residue in ethyl acetate, wash with water, dry, and re-concentrate. The crude aniline can be further purified by column chromatography if needed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Ullmann Reaction | 1. Inactive copper catalyst.[7] 2. Reaction temperature is too low.[1] 3. Insufficiently strong or poorly soluble base. 4. Presence of water or protic impurities. | 1. Use freshly purchased, high-purity CuI or pre-activate copper powder. 2. Incrementally increase the temperature, up to 200°C if necessary. 3. Switch to a stronger or more soluble base like Cs₂CO₃. 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Homocoupled Byproduct | Homocoupling of the aryl halide is a common side reaction in Ullmann couplings.[8] | 1. Use a ligand such as 1,10-phenanthroline to promote the desired cross-coupling. 2. Lower the reaction temperature slightly to disfavor the homocoupling pathway. |
| Low Yield in Buchwald-Hartwig Amination | 1. Inappropriate ligand for the aryl chloride substrate. 2. Catalyst deactivation. 3. Base is too weak or sterically hindered. | 1. For electron-rich or sterically hindered aryl chlorides, use highly active biarylphosphine ligands (e.g., XPhos, RuPhos).[4] 2. Ensure strict inert atmosphere conditions (N₂ or Ar) to prevent catalyst oxidation. 3. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[3] |
| Formation of Hydroxylated Byproduct | Presence of water or hydroxide ions, especially when using aqueous ammonia or certain bases.[6] | 1. Use anhydrous ammonia sources and solvents. 2. If using aqueous ammonia, employ specialized ligands (e.g., KPhos) designed to suppress hydroxylation.[6] |
| Difficult Product Purification | 1. Product co-elutes with starting material or byproducts. 2. Tailing of the aniline product on silica gel. | 1. Optimize the solvent system for column chromatography; try different solvent polarities (e.g., ether/hexane, CH₂Cl₂/methanol). 2. Add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress tailing. |
Data Presentation: Optimizing Reaction Conditions
Optimizing a cross-coupling reaction involves screening multiple parameters. The following table provides an illustrative example of how key variables can be optimized for a generic Buchwald-Hartwig amination of an aryl chloride, leading to improved product yield.
Table 1: Illustrative Optimization of a Buchwald-Hartwig Amination
| Entry | Ligand | Base | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |
| 1 | P(t-Bu)₃ | K₃PO₄ | 100 | 2.0 | 35 |
| 2 | Xantphos | Cs₂CO₃ | 100 | 2.0 | 55 |
| 3 | XPhos | NaOtBu | 80 | 2.0 | 85 |
| 4 | XPhos | NaOtBu | 100 | 2.0 | 92 |
| 5 | XPhos | NaOtBu | 100 | 1.0 | 91 |
| 6 | XPhos | NaOtBu | 60 | 2.0 | 70 |
Data is representative and intended for illustrative purposes to show the effect of different reaction parameters.[8][9]
References
- 1. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-(2-methoxyphenoxy)aniline | C13H12ClNO2 | CID 17605532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
Resolving common issues in the spectroscopic analysis of 3-Chloro-2-(4-methoxyphenoxy)aniline.
Welcome to the technical support center for the spectroscopic analysis of 3-Chloro-2-(4-methoxyphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the characterization of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your analytical workflow.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum shows broad peaks for the aromatic protons, making it difficult to interpret the coupling patterns. What could be the cause?
A1: Broadening of aromatic signals in the ¹H NMR spectrum of this compound can be attributed to several factors:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals, often from catalysts used in synthesis (e.g., copper from Ullmann condensation), can cause significant line broadening. Consider passing your sample through a small plug of silica gel or celite.
-
Incomplete Dissolution: If the sample is not fully dissolved, it will lead to a non-homogeneous solution and broad peaks. Ensure complete dissolution, using gentle heating or sonication if necessary.
-
Proton Exchange: The amine (-NH₂) protons can undergo chemical exchange, which can sometimes affect the line shape of nearby aromatic protons.
Q2: The integration of the aromatic region in my ¹H NMR spectrum does not match the expected number of protons. Why might this be?
A2: Inaccurate integration in the aromatic region can be due to:
-
Overlapping Solvent Peaks: If the residual solvent peak (e.g., CHCl₃ in CDCl₃) overlaps with your aromatic signals, it can interfere with accurate integration.
-
Impurity Peaks: The presence of aromatic impurities, such as unreacted starting materials or by-products, can contribute to the integration of the aromatic region.
-
Poor Phasing and Baseline Correction: Incorrect phasing or baseline correction of the spectrum can lead to integration errors. Re-process your spectrum carefully.
Q3: I am having trouble assigning the aromatic signals in the ¹³C NMR spectrum. Are there any expected chemical shift ranges?
A3: While specific assignments require 2D NMR techniques (like HSQC and HMBC), you can expect the following general chemical shift ranges for the aromatic carbons of this compound:
-
Carbons bonded to oxygen (C-O): ~140-160 ppm
-
Carbons bonded to chlorine (C-Cl): ~120-135 ppm
-
Carbons bonded to nitrogen (C-N): ~140-150 ppm
-
Unsubstituted aromatic carbons: ~110-130 ppm
Refer to the data table below for more specific predicted values.
Infrared (IR) Spectroscopy
Q1: My IR spectrum shows a very broad absorption in the 3200-3500 cm⁻¹ region, obscuring other signals. What is this and how can I minimize it?
A1: A broad absorption in this region is typically due to the O-H stretching vibration of water. This can be a common issue if your sample or the KBr matrix is not perfectly dry. To minimize this:
-
Dry your sample thoroughly: Ensure your sample is free of residual water.
-
Use dry KBr: Keep your KBr in a desiccator.
-
Prepare the KBr pellet quickly: Minimize the exposure of the KBr to the atmosphere during pellet preparation.
Q2: The peaks in my IR spectrum are weak and noisy. How can I improve the signal-to-noise ratio?
A2: Weak and noisy IR spectra can be improved by:
-
Increasing the sample concentration: For KBr pellets, increase the amount of sample relative to the KBr. For thin films, use a more concentrated solution.
-
Increasing the number of scans: Co-adding multiple scans will improve the signal-to-noise ratio.
-
Ensuring good contact in ATR-IR: If using Attenuated Total Reflectance (ATR), ensure there is good contact between the sample and the ATR crystal.
Mass Spectrometry (MS)
Q1: I am not observing the expected molecular ion peak in my mass spectrum. What could be the reason?
A1: The absence of a clear molecular ion peak can be due to:
-
Fragmentation: The molecule may be unstable under the ionization conditions (e.g., Electron Ionization - EI) and readily fragment. Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Ionization Issues: The compound may not be ionizing efficiently. Optimize the ion source parameters.
-
Low Sample Concentration: The concentration of the sample may be too low to produce a detectable molecular ion signal.
Q2: My mass spectrum shows a complex fragmentation pattern. What are the expected fragmentation pathways?
A2: For this compound, you can expect fragmentation to occur at the ether linkage and loss of substituents from the aromatic rings. Common fragmentation patterns for related compounds include cleavage of the C-O-C bond and loss of the methoxy group.
UV-Vis Spectroscopy
Q1: The absorbance reading of my sample is too high. How can I obtain a reliable measurement?
A1: High absorbance readings (typically above 2) are unreliable due to stray light effects. To obtain a reliable measurement:
-
Dilute your sample: Prepare a more dilute solution of your compound.
-
Use a shorter path length cuvette: If dilution is not feasible, use a cuvette with a shorter path length (e.g., 0.1 cm or 0.5 cm).
Q2: The position of the absorption maximum (λmax) of my sample shifts depending on the solvent used. Why does this happen?
A2: The electronic transitions of this compound are sensitive to the polarity of the solvent. This phenomenon is known as solvatochromism. Polar solvents can stabilize the ground or excited state of the molecule to different extents, leading to a shift in the absorption maximum. It is important to record the solvent used when reporting UV-Vis data.
Quantitative Data Summary
The following table summarizes the predicted spectroscopic data for this compound. These values are estimates based on the analysis of similar compounds and should be used as a guide for interpretation.
| Spectroscopic Technique | Parameter | Predicted Value/Range |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 6.5 - 7.5 ppm |
| Methoxy Protons (-OCH₃): ~3.8 ppm | ||
| Amine Protons (-NH₂): 3.5 - 4.5 ppm (broad) | ||
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 110 - 160 ppm |
| Methoxy Carbon (-OCH₃): ~55 ppm | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H Stretch (amine): 3300 - 3500 cm⁻¹ (two bands) |
| C-H Stretch (aromatic): 3000 - 3100 cm⁻¹ | ||
| C-O-C Stretch (ether): 1200 - 1280 cm⁻¹ | ||
| C-Cl Stretch: 700 - 850 cm⁻¹ | ||
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 250.06 |
| UV-Vis Spectroscopy | λmax | 280 - 320 nm (in ethanol) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Ullmann condensation reaction.
Materials:
-
2,3-dichloroaniline
-
4-methoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,3-dichloroaniline (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR Spectroscopy (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Mass Spectrometry (ESI): Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Dilute the stock solution to obtain an absorbance reading between 0.1 and 1.0 at the λmax.
Visualizations
Logical Troubleshooting Workflow for Spectroscopic Analysis
Caption: A logical workflow for troubleshooting common issues in spectroscopic analysis.
Potential Impurities in the Synthesis of this compound
Challenges and solutions for scaling up 3-Chloro-2-(4-methoxyphenoxy)aniline production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Chloro-2-(4-methoxyphenoxy)aniline.
Synthetic Workflow Overview
The production of this compound is typically achieved through a two-step process. The first step involves the formation of the diaryl ether linkage via a copper-catalyzed cross-coupling reaction (Chan-Lam or Ullmann-type coupling). This is followed by the reduction of a nitro group to the desired aniline.
Troubleshooting Guides and FAQs
Step 1: Chan-Lam/Ullmann-type Diaryl Ether Formation
This section addresses common issues encountered during the copper-catalyzed coupling of 3-chloro-2-nitrophenol and 4-methoxyphenylboronic acid.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Chan-Lam couplings can stem from several factors.[1] Consider the following troubleshooting steps:
-
Catalyst Activity: Ensure your copper catalyst (e.g., copper (II) acetate) is of high purity and has not been deactivated. Using a fresh batch is recommended.
-
Base Selection: The choice of base is critical. While pyridine is commonly used, other bases like triethylamine or potassium carbonate can be screened to find the optimal conditions for your specific substrates.[2]
-
Solvent Effects: The reaction is sensitive to the solvent. Dichloromethane, acetonitrile, or toluene are common choices. Solvent screening is advised to determine the best medium for your reaction.
-
Oxygen Atmosphere: Chan-Lam reactions often require an oxidant, and molecular oxygen from the air typically serves this purpose.[3] Ensure the reaction is not running under strictly inert conditions unless specified by a modified protocol.
-
Steric Hindrance: The ortho-substituents on 3-chloro-2-nitrophenol can sterically hinder the reaction.[4] Increasing the reaction temperature or using a more effective ligand might be necessary to overcome this.
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize these?
A2: Homocoupling of the boronic acid is a common side reaction.[1] To minimize this:
-
Control Stoichiometry: Use a slight excess of the phenol component relative to the boronic acid.
-
Temperature Control: Running the reaction at a lower temperature for a longer duration can sometimes favor the desired cross-coupling over homocoupling.
-
Ligand Addition: The addition of a suitable ligand can modulate the catalyst's reactivity and selectivity. Bidentate ligands have been shown to be effective in some cases.[4]
Q3: The reaction is not going to completion, even after extended reaction times. What should I do?
A3: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.
-
Incremental Catalyst Addition: Adding the catalyst in portions throughout the reaction can help maintain its activity.
-
Re-evaluate Reaction Parameters: A design of experiments (DoE) approach can be beneficial to systematically optimize temperature, concentration, and catalyst loading.[5]
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | 10 mol% Cu(OAc)₂ | 15 mol% Cu(OAc)₂ | 10 mol% Cu(OAc)₂ with 20 mol% Pyridine |
| Base | Triethylamine | Pyridine | Pyridine |
| Solvent | Dichloromethane | Acetonitrile | Toluene |
| Temperature | Room Temperature | 40°C | 60°C |
| Yield (%) | 45 | 65 | 80 |
| Purity (%) | 85 | 90 | 95 |
Step 2: Nitro Group Reduction
This section focuses on troubleshooting the reduction of 3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene to the corresponding aniline.
Q1: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?
A1: Incomplete reduction can be due to insufficient reducing agent or deactivation of the catalyst (in the case of catalytic hydrogenation).
-
Fe/HCl System: If using iron powder and hydrochloric acid, ensure the iron is finely divided and activated. A small amount of acid is often sufficient as the reaction can be autocatalytic.[6] The reaction is often exothermic, so maintaining an appropriate temperature is crucial.[7]
-
Catalytic Hydrogenation: For catalytic hydrogenation with Pd/C, ensure the catalyst is not poisoned. The purity of the starting material is important. The reaction may require elevated hydrogen pressure and/or temperature.[8]
-
Alternative Reducing Agents: If common methods fail, consider other reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite, which can be effective for sterically hindered or sensitive substrates.[9]
Q2: I am observing dehalogenation (loss of the chloro-substituent) as a side reaction. How can I prevent this?
A2: Dehalogenation can be a problem, particularly with catalytic hydrogenation using Pd/C.
-
Choice of Catalyst: Raney nickel is often a better choice than Pd/C when dehalogenation is a concern.[9]
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help minimize dehalogenation.
-
Alternative Methods: The Fe/HCl reduction method is generally less prone to causing dehalogenation compared to catalytic hydrogenation.[10]
Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for scaling up this reduction?
A3: The reduction of nitro groups is notoriously exothermic and requires careful management during scale-up.[7]
-
Controlled Addition: Add the reducing agent or the nitro compound portion-wise to control the reaction rate and temperature.
-
Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity.
-
Reaction Calorimetry: For larger scale production, performing reaction calorimetry studies is highly recommended to understand the thermal profile and ensure safe operating conditions.[7]
| Reducing Agent | Temperature | Pressure | Key Considerations |
| Fe/HCl | Reflux | Atmospheric | Cost-effective, less prone to dehalogenation.[6] |
| Pd/C, H₂ | 25-50°C | 1-10 bar | High efficiency, but risk of dehalogenation.[9] |
| Raney Ni, H₂ | 25-50°C | 1-10 bar | Good alternative to Pd/C to avoid dehalogenation.[9] |
| SnCl₂ | 25-50°C | Atmospheric | Mild conditions, suitable for sensitive substrates.[9] |
Purification of the Final Product
Q1: What is the most effective way to purify the final product, this compound?
A1: A combination of techniques is often necessary for high purity.
-
Acid-Base Extraction: As an aniline, the product is basic and can be separated from non-basic impurities by extraction with a dilute aqueous acid (e.g., 1M HCl) to form the water-soluble hydrochloride salt. The aqueous layer can then be neutralized with a base (e.g., NaOH) to recover the purified aniline.
-
Chromatography: Column chromatography on silica gel can be effective. However, anilines can sometimes streak on silica due to their basicity. Using a mobile phase containing a small amount of a basic modifier like triethylamine or using an amine-functionalized silica gel can improve separation.[11]
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent final purification step to achieve high purity.
Experimental Protocols
Synthesis of 3-Chloro-2-(4-methoxyphenoxy)-1-nitrobenzene
-
To a round-bottom flask, add 3-chloro-2-nitrophenol (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and copper (II) acetate (0.1 eq.).
-
Add dry toluene as the solvent, followed by pyridine (2.0 eq.).
-
Stir the mixture at 60°C under an air atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene.
Synthesis of this compound
-
To a round-bottom flask, add 3-chloro-2-(4-methoxyphenoxy)-1-nitrobenzene (1.0 eq.) and ethanol.
-
Add iron powder (5.0 eq.) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Further purification can be achieved by the methods described in the purification troubleshooting section.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. organic chemistry - Preference for tin or iron in the reduction of nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. biotage.com [biotage.com]
Strategies to overcome poor reactivity of 3-Chloro-2-(4-methoxyphenoxy)aniline in certain reactions.
Welcome to the technical support center for 3-Chloro-2-(4-methoxyphenoxy)aniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming reactivity challenges encountered during chemical syntheses involving this compound.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound contribute to its potentially poor reactivity?
A: The reactivity of this compound is influenced by a combination of steric and electronic factors. The presence of a bulky 4-methoxyphenoxy group at the ortho position to the amine can sterically hinder the approach of reactants. Additionally, the electron-withdrawing nature of the chlorine atom at the meta position can decrease the nucleophilicity of the aniline nitrogen, rendering it less reactive in many common reactions.
Q2: In which common reactions might I expect to see poor reactivity with this compound?
A: You may encounter challenges in reactions that require good nucleophilicity of the aniline nitrogen. These include, but are not limited to:
-
Acylation and Amidation reactions
-
Sulfonylation reactions
-
Certain C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.
Q3: Are there general strategies to improve the success of reactions with this aniline derivative?
A: Yes, several general strategies can be employed:
-
Catalyst Selection: Utilize catalysts known to be effective for sterically hindered or electron-deficient anilines.
-
Reaction Conditions: Optimize temperature, reaction time, and solvent. In some cases, microwave irradiation can be beneficial.
-
Reagent Choice: Use more reactive coupling partners or activating agents.
-
Protecting Groups: In some multi-step syntheses, protection of the amine group can be a strategic choice to influence other transformations on the molecule.[1][2]
Troubleshooting Guides
Issue 1: Poor Yields in Acylation/Amidation Reactions
Users frequently report low conversions when attempting to acylate or form amides with this compound using standard conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation/amidation.
Detailed Protocols & Data:
For challenging amidations, transition-metal-free protocols have shown success with sterically hindered anilines.[3] One approach involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base to facilitate the reaction between an ester and the aniline.
Representative Protocol: LiHMDS-mediated Amidation of an Ester
-
To a solution of this compound (1.5 equiv.) in THF, add LiHMDS (1.5 equiv., 1.0 M in THF) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add the desired ester (1.0 equiv.).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product.
Table 1: Comparison of Amidation Conditions
| Entry | Coupling Reagent | Base | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | EDC/HOBt | DIPEA | 25 | 24 | < 20 |
| 2 | HATU | DIPEA | 25 | 12 | 65 |
| 3 | Acyl Chloride | Pyridine | 80 | 6 | 80 |
| 4 | Ester + LiHMDS | LiHMDS | 25 | 4 | 85[3] |
Issue 2: Inefficient Sulfonylation
Attempts to sulfonylate this compound with sulfonyl chlorides may result in low yields due to the reduced nucleophilicity of the aniline.
Troubleshooting Strategies:
-
Photocatalysis: Visible-light-mediated reactions using photocatalysts can generate sulfonyl radicals from sulfinate salts, which then couple with the aniline.[4][5] This method is often mild and shows good functional group tolerance.
-
Copper Catalysis: The use of a copper catalyst can facilitate the sulfonylation of aniline derivatives with sodium sulfinates.[6]
Signaling Pathway for Photocatalytic Sulfonylation:
Caption: Photocatalytic sulfonylation pathway.
Representative Protocol: Visible-Light Mediated Sulfonylation
-
In a vial, combine this compound (1.0 equiv.), the desired sodium sulfinate (1.5 equiv.), and a suitable photocatalyst (e.g., Ir[(ppy)2(dtbbpy)]PF6, 1-2 mol%).
-
Add degassed solvent (e.g., DMSO or CH3CN).
-
Stir the mixture under an inert atmosphere (e.g., Argon) and irradiate with a blue LED lamp at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Table 2: Comparison of Sulfonylation Methods
| Entry | Reagent | Catalyst | Conditions | Representative Yield (%) |
| 1 | TsCl | Pyridine | 100 °C, 12h | 30 |
| 2 | NaSO2Tol | Ir[(ppy)2(dtbbpy)]PF6 | Blue LED, RT, 8h | 88[5][7] |
| 3 | NaSO2Tol | Cu(OAc)2 | 80 °C, 12h | 75[6] |
Issue 3: Failure in Buchwald-Hartwig Amination
When using this compound as the amine coupling partner in a Buchwald-Hartwig reaction, poor reactivity can be observed, especially with challenging aryl halides.
Troubleshooting Recommendations:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.[8][9] For sterically hindered anilines, specialized ligands that promote the reductive elimination step are crucial.
Logical Relationship Diagram for Buchwald-Hartwig Optimization:
Caption: Key parameters for Buchwald-Hartwig optimization.
Representative Protocol: Buchwald-Hartwig Amination
-
To an oven-dried flask, add the aryl halide (1.0 equiv.), Pd precursor (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand (e.g., RuPhos, 4 mol%).
-
Add this compound (1.2 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon).
-
Add degassed solvent (e.g., Toluene or Dioxane).
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, filter through celite, and concentrate. Purify the residue by column chromatography.
Table 3: Ligand Effects in Buchwald-Hartwig Amination of Hindered Anilines
| Entry | Pd Source | Ligand | Base | Temperature (°C) | Representative Yield (%) |
| 1 | Pd(OAc)2 | P(t-Bu)3 | NaOtBu | 100 | 40 |
| 2 | Pd2(dba)3 | BINAP | NaOtBu | 100 | 55[8] |
| 3 | Pd(OAc)2 | RuPhos | NaOtBu | 80 | 92 |
| 4 | Pd(OAc)2 | CyPF-tBu | K3PO4 | 110 | 95 |
References
- 1. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. organic chemistry - In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Direct sulfonylation of anilines mediated by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
Validation & Comparative
Comparative analysis of different synthetic routes to 3-Chloro-2-(4-methoxyphenoxy)aniline.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3-Chloro-2-(4-methoxyphenoxy)aniline, a substituted diaryl ether amine of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this analysis is constructed based on well-established chemical transformations and data from closely analogous reactions. The primary proposed route involves a two-step sequence: a nucleophilic aromatic substitution to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline.
Proposed Synthetic Pathways
Two principal synthetic strategies are evaluated:
-
Route 1: Ullmann Condensation followed by Nitro Group Reduction. This is a classic and robust method for the formation of diaryl ethers, followed by a standard reduction of an aromatic nitro group.
-
Route 2: Buchwald-Hartwig C-O Coupling. A modern alternative utilizing palladium catalysis for the formation of the diaryl ether bond.
The following sections detail the experimental protocols, present comparative data based on analogous reactions, and discuss the advantages and disadvantages of each approach.
Route 1: Ullmann Condensation and Subsequent Reduction
This route is a well-established and cost-effective method for the synthesis of diaryl ethers, particularly when one of the aryl rings is activated by an electron-withdrawing group.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Ullmann condensation and subsequent nitro group reduction.
Step 1: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. In this proposed synthesis, the electron-withdrawing nitro group on 2,6-dichloronitrobenzene activates the ortho-chlorine atom for substitution by the phenoxide of 4-methoxyphenol.
Experimental Protocol (Analogous Reaction)
The following protocol is adapted from the synthesis of related nitro-diaryl ethers.
-
To a solution of 4-methoxyphenol (1.1 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add 2,6-dichloronitrobenzene (1.0 equivalent) and a copper(I) catalyst, such as copper(I) iodide (CuI, 0.1 equivalents).
-
Heat the reaction mixture to 120-150°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nitro Group Reduction
The reduction of the nitro group in the intermediate, 2-chloro-6-(4-methoxyphenoxy)nitrobenzene, can be achieved through several methods. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the aryl chloride.
Method A: Catalytic Hydrogenation
Experimental Protocol
-
Dissolve the nitro-intermediate (1.0 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a catalyst, typically 5-10% palladium on carbon (Pd/C, 1-5 mol%).
-
Subject the mixture to a hydrogen atmosphere (from a balloon to several atmospheres of pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline.
Method B: Metal-Acid Reduction
Experimental Protocol
-
Suspend the nitro-intermediate (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (Fe, 3-5 equivalents) and an acidic activator such as ammonium chloride (NH₄Cl, 1.0 equivalent) or acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, make it basic with an aqueous solution of sodium bicarbonate or sodium carbonate, and filter through Celite to remove the iron salts.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry, and concentrate to give the desired aniline.
Comparative Data for Route 1 (Based on Analogous Reactions)
| Parameter | Ullmann Condensation | Catalytic Hydrogenation | Metal-Acid Reduction |
| Starting Materials | 2,6-Dichloronitrobenzene, 4-Methoxyphenol | 2-Chloro-6-(4-methoxyphenoxy)nitrobenzene | 2-Chloro-6-(4-methoxyphenoxy)nitrobenzene |
| Reagents | CuI, K₂CO₃, DMF | H₂, Pd/C | Fe, NH₄Cl |
| Temperature | 120-150°C | Room Temperature | Reflux |
| Reaction Time | 12-24 hours | 2-8 hours | 4-12 hours |
| Typical Yield | 70-90% | >95% | 85-95% |
| Purity | Good to Excellent (after chromatography) | Excellent | Good to Excellent |
| Advantages | Cost-effective, well-established | High yield, clean reaction, mild conditions | Inexpensive reagents, scalable |
| Disadvantages | High temperatures, long reaction times, copper waste | Catalyst cost, potential for dehalogenation | Work-up can be tedious, acidic conditions |
Route 2: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds. This could potentially be applied to the synthesis of this compound, likely by forming the diaryl ether bond.
Logical Workflow for a Potential Buchwald-Hartwig Route
Caption: A potential single-step synthesis of this compound via a Buchwald-Hartwig C-O coupling reaction.
Experimental Protocol (General)
-
In an inert atmosphere glovebox or using Schlenk techniques, combine 3-chloro-2-bromoaniline (1.0 equivalent), 4-methoxyphenol (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equivalents) in a dry, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110°C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Comparative Analysis of Route 1 vs. Route 2
| Feature | Route 1: Ullmann / Reduction | Route 2: Buchwald-Hartwig |
| Number of Steps | Two | Potentially one |
| Catalyst | Copper (inexpensive) | Palladium (expensive) |
| Reaction Conditions | Harsher (high temperatures) | Milder (lower temperatures) |
| Substrate Scope | Generally reliable for activated systems | Broader, but sensitive to ligand and base choice |
| Cost | Lower reagent and catalyst cost | Higher catalyst and ligand cost |
| Development Status | Well-established, predictable | Requires more optimization for new substrates |
| Potential Issues | Copper contamination in product | Palladium contamination, ligand sensitivity |
Conclusion
For the synthesis of this compound, Route 1, involving an Ullmann condensation followed by nitro group reduction, represents the most practical and cost-effective approach based on established chemical principles and analogous transformations. While this route requires two steps and relatively high temperatures for the ether formation, the starting materials and reagents are readily available and inexpensive. The subsequent nitro group reduction is typically high-yielding and can be performed under mild conditions with high chemoselectivity.
Route 2, utilizing a Buchwald-Hartwig C-O coupling, offers a more modern and potentially more elegant single-step synthesis. However, this approach would likely require significant optimization of the catalyst, ligand, and reaction conditions for this specific substrate. The higher cost of palladium catalysts and specialized phosphine ligands also makes it a less economically favorable option for large-scale synthesis unless very high efficiency can be achieved.
For initial lab-scale synthesis and exploration, Route 1 provides a more reliable and predictable pathway. For process development and large-scale manufacturing, the cost-effectiveness of the Ullmann route is a significant advantage. Further research would be required to develop a viable Buchwald-Hartwig protocol and assess its competitiveness.
A Comparative Guide to the Biological Activity of 3-Chloro-2-(4-methoxyphenoxy)aniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-Chloro-2-(4-methoxyphenoxy)aniline and similar phenoxyaniline derivatives. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the activities of structurally related compounds to provide a predictive context for its potential therapeutic applications. The comparative data presented is based on published experimental findings for analogous structures, primarily as kinase inhibitors.
Comparative Analysis of Biological Activity
Phenoxyaniline derivatives have emerged as a promising scaffold in drug discovery, with various analogs exhibiting potent inhibitory activity against key signaling proteins involved in cell proliferation and survival. The primary targets identified for compounds with a similar structural framework to this compound are Mitogen-activated protein kinase kinase (MEK) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.
Table 1: Comparative Inhibitory Activity of Phenoxyaniline Derivatives
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Cell-Based Potency | Reference |
| 3-Cyano-4-(phenoxyanilino)quinolines | MEK (MAPKK) | Low nanomolar | Potent inhibition in tumor cells | [1] |
| 4-Phenoxyquinoline Derivatives | PDGFR | 50 - 310 | Not specified | [2] |
| 2-Phenoxyaniline Derivatives | Na+/Ca2+ exchange system | Not specified | Inhibitory action observed | [3] |
Note: Specific IC50 values for a broad range of individual compounds are often proprietary. The table reflects the general potency described in the literature.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenoxyaniline derivatives is significantly influenced by the nature and position of substituents on both the phenoxy and aniline rings.
-
Substituents on the Quinoline/Aniline Ring: For MEK inhibitors with a 3-cyano-4-(phenoxyanilino)quinoline core, alkoxy groups at the 6- and 7-positions of the quinoline ring were found to be favorable for potent activity.[1]
-
Substituents on the Phenoxy Ring: In the context of PDGFR inhibitors, substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been shown to yield highly potent and selective compounds.[2]
-
Halogenation: The presence and position of halogen atoms can modulate the interaction with target enzymes. For instance, halogenation of phenoxyaniline has been shown to affect its interaction with CYP2B enzymes.
Based on these SAR trends, the 3-chloro and 4-methoxy substitutions on this compound suggest the potential for kinase inhibitory activity. The chlorine atom may contribute to binding affinity, while the methoxy group could influence solubility and metabolic stability.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the biological activity of phenoxyaniline derivatives.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., MEK1, PDGFRβ).
-
Kinase substrate (e.g., inactive ERK2 for MEK1, or a generic tyrosine kinase substrate like poly(Glu, Tyr) for PDGFR).
-
ATP (adenosine triphosphate), often radiolabeled with ³²P or ³³P.
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor).
-
Test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO).
-
96-well filter plates or phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure: a. The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in the kinase reaction buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of radiolabeled ATP. c. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). d. The reaction is terminated by the addition of a stop solution (e.g., EDTA or phosphoric acid). e. The reaction mixture is transferred to a filter plate or phosphocellulose paper to capture the phosphorylated substrate. f. Unincorporated radiolabeled ATP is washed away. g. The amount of incorporated radioactivity, which is proportional to the kinase activity, is quantified using a scintillation counter. h. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Cytotoxicity Assay
This assay assesses the effect of a compound on cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line (e.g., a human colon cancer cell line for MEK inhibitors).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Test compound.
-
Reagent for measuring cell viability (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader (spectrophotometer or luminometer).
-
-
Procedure: a. Cells are seeded into 96-well plates and allowed to attach overnight. b. The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. c. The cells are incubated with the compound for a specified period (e.g., 72 hours). d. The cell viability reagent is added to each well according to the manufacturer's instructions. e. After a further incubation period, the absorbance or luminescence is measured using a plate reader. f. The results are expressed as a percentage of the viability of untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 is determined.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially targeted by phenoxyaniline derivatives.
Caption: The MEK/ERK signaling pathway, a key regulator of cell proliferation.
References
- 1. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
A Comparative Spectroscopic Analysis of 3-Chloro-2-(4-methoxyphenoxy)aniline and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Chloro-2-(4-methoxyphenoxy)aniline with its key isomers and analogs. Due to the limited availability of comprehensive experimental spectroscopic data for this compound, this analysis will focus on a selection of its well-characterized isomers and analogs to provide valuable insights into the structural and electronic properties of this class of compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), serves as a crucial resource for the identification, characterization, and further development of these molecules in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Chloro-4-methoxyaniline, a positional isomer of the target compound, and other relevant analogs.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Chloro-4-methoxyaniline | DMSO-d6 | 3.83 (s, 3H, OCH₃), 6.60-6.80 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H) | 56.3, 113.9, 115.4, 118.5, 126.4, 146.1, 150.2 |
| 3-Chloro-2-methoxyaniline | CDCl₃ | 3.89 (s, 3H, OCH₃), 6.75-6.95 (m, 3H, Ar-H), 4.05 (br s, 2H, NH₂) | 56.1, 109.8, 118.9, 120.2, 124.5, 138.1, 146.9 |
| 4-Chloro-2-methoxyaniline | CDCl₃ | 3.87 (s, 3H, OCH₃), 6.70 (d, 1H, Ar-H), 6.78 (dd, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 3.80 (br s, 2H, NH₂) | 55.8, 110.5, 119.4, 121.3, 123.7, 137.9, 147.2 |
| Aniline | CDCl₃ | 3.68 (s, 2H, NH₂), 6.77 (d, J=8 Hz, 2H, Ar-H), 6.89 (t, J=7.3 Hz, 1H, Ar-H), 7.28 (t, J=7.3 Hz, 2H, Ar-H) | 115.2, 118.8, 129.4, 146.6 |
Table 2: IR, UV-Vis, and Mass Spectrometry Data
| Compound | IR (KBr, cm⁻¹) | UV-Vis (λmax, nm) | Mass Spectrum (m/z) |
| 3-Chloro-4-methoxyaniline | 3420, 3330 (N-H str), 2950 (C-H str), 1610 (N-H bend), 1510 (C=C str), 1240 (C-O str), 810 (C-Cl str) | 245, 305 | 157 (M⁺), 142, 107 |
| 3-Chloro-2-methoxyaniline | 3450, 3360 (N-H str), 2940 (C-H str), 1620 (N-H bend), 1500 (C=C str), 1255 (C-O str), 780 (C-Cl str) | 238, 288 | 157 (M⁺), 142, 124, 97 |
| 4-Chloro-2-methoxyaniline | 3430, 3345 (N-H str), 2960 (C-H str), 1615 (N-H bend), 1505 (C=C str), 1250 (C-O str), 820 (C-Cl str) | 240, 295 | 157 (M⁺), 142, 114 |
| Aniline | 3430, 3350 (N-H str), 3030 (C-H str, aromatic), 1620 (N-H bend), 1600, 1500 (C=C str) | 230, 280 | 93 (M⁺), 66 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. The spectral range was typically 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra were obtained using a double-beam spectrophotometer. Samples were dissolved in a suitable solvent (e.g., ethanol or methanol) and placed in quartz cuvettes. The absorption spectra were recorded over a range of 200-800 nm.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The ionization energy was typically 70 eV. The mass-to-charge ratio (m/z) of the fragments was recorded.
Signaling Pathway and Experimental Workflow
Many aniline derivatives exhibit interesting biological activities. For instance, some halogenated phenoxy aniline derivatives have shown potential as antiplasmodial agents by inhibiting the enoyl-acyl carrier protein (ACP) reductase (FabI) in Plasmodium falciparum. This enzyme is crucial for the parasite's fatty acid synthesis pathway, making it an attractive drug target.
The diagram above illustrates the proposed mechanism of action for phenoxy-aniline derivatives as antiplasmodial agents. They are thought to inhibit the enoyl-ACP reductase (FabI), a key enzyme in the parasite's Type II fatty acid synthesis (FAS) pathway, leading to a disruption of fatty acid production and ultimately parasite death.
This workflow outlines the general steps involved in the synthesis, purification, spectroscopic characterization, and biological evaluation of new aniline-based compounds. A thorough spectroscopic analysis is essential to confirm the chemical structure and purity of the synthesized molecules before proceeding to biological testing.
In vitro vs. in vivo studies of compounds derived from 3-Chloro-2-(4-methoxyphenoxy)aniline.
A comprehensive examination of compounds derived from a close structural analog of 3-Chloro-2-(4-methoxyphenoxy)aniline reveals crucial differences in their biological activity when transitioning from a controlled laboratory setting to a complex living organism. This guide delves into the in vitro and in vivo studies of 3-chloro-4-(4-chlorophenoxy)aniline (ANI) and its artesunate hybrid (ATSA), offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data and protocols.
Performance Snapshot: In Vitro Potency vs. In Vivo Efficacy
The transition from in vitro to in vivo testing often presents a significant hurdle in the drug development pipeline. The following tables summarize the quantitative data for 3-chloro-4-(4-chlorophenoxy)aniline (ANI) and its artesunate hybrid (ATSA), highlighting the differences in their performance in these distinct experimental environments.
Table 1: In Vitro Antiplasmodial Activity
| Compound | Parasite Strain | IC50 (ng/mL) | Cytotoxicity (CC50 on Vero cells) (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| ANI | P. falciparum 3D7 | 7120 | >100 | >14 |
| P. falciparum W2 | 8750 | >100 | >11.4 | |
| ATSA | P. falciparum 3D7 | 11.47 ± 1.3 | 25 µg/mL | 2180.91[1][2] |
| P. falciparum W2 | 1.45 ± 0.26 | 25 µg/mL | 17241.38 | |
| Artesunate (ATS) | P. falciparum 3D7 | 4.66 ± 0.93 | >100 µg/mL | >21459.23 |
| P. falciparum W2 | 0.60 ± 0.15 | >100 µg/mL | >166666.67 |
Table 2: In Vivo Antimalarial Activity (Peter's 4-Day Suppressive Test)
| Compound/Combination | Parasite Strain | Dose (mg/kg) | % Chemosuppression | ED50 (mg/kg) |
| ANI + Artesunate | P. berghei | 1.68 + 0.88 | 50% | - |
| ANI + Chloroquine | P. berghei | 3.15 + 1.78 | 50% | - |
| ATSA | P. berghei ANKA | - | >40% | 4.211[1][2] |
| P. berghei LuR (Lumefantrine Resistant) | - | >40% | 2.601[1][2] | |
| P. berghei PQR (Piperaquine Resistant) | - | >40% | 3.875[1][2] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections provide detailed descriptions of the key experimental protocols used to generate the data presented above.
In Vitro Antiplasmodial Activity Assay
The in vitro activity of the compounds was determined against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. A modified Desjardins method, which relies on the incorporation of [³H]-hypoxanthine by the parasites, was employed.[1][2]
Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow of the in vitro antiplasmodial activity assay.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against Vero cells (a continuous cell line of monkey kidney epithelial cells) using the Mossman's assay (MTT assay).[1][2] This assay measures the metabolic activity of cells as an indicator of cell viability.
In Vivo Antimalarial Efficacy: Peter's 4-Day Suppressive Test
The in vivo antimalarial activity was assessed using the Peter's 4-day suppressive test in mice infected with Plasmodium berghei.[3][4] This test evaluates the ability of a compound to suppress the growth of parasites in a living organism.
Workflow for In Vivo 4-Day Suppressive Test
Caption: Workflow of the in vivo 4-day suppressive test.
Acute Oral Toxicity Study (OECD 423)
The acute oral toxicity of the ATSA hybrid was determined in mice following the Organisation for Economic Co-operation and Development (OECD) guideline 423.[1][2] This study provides information on the potential adverse effects of a substance after a single oral dose.
Signaling Pathways and Mechanisms of Action
The antimalarial activity of these aniline derivatives is attributed to their ability to inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway of Plasmodium falciparum.[3][4] Fatty acid synthesis is essential for the parasite's survival and proliferation. By inhibiting this pathway, the compounds disrupt the formation of the parasite's cell membranes, leading to its death. The artesunate component of the ATSA hybrid is thought to act through the generation of reactive oxygen species (ROS) upon interaction with heme, leading to alkylation of parasite proteins.
Proposed Mechanism of Action
Caption: Inhibition of the fatty acid biosynthesis pathway.
Conclusion
The comparative analysis of 3-chloro-4-(4-chlorophenoxy)aniline (ANI) and its artesunate hybrid (ATSA) underscores the critical importance of both in vitro and in vivo studies in the drug discovery process. While in vitro assays provide a rapid and cost-effective method for initial screening and determination of a compound's intrinsic potency, they do not fully recapitulate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence a compound's efficacy in vivo.
The data presented here demonstrates that while ANI alone shows modest in vitro activity, its combination with established antimalarials or its hybridization with artesunate leads to significantly enhanced in vivo efficacy. This highlights the potential of combination therapy and hybrid molecule design in overcoming the limitations of single-agent treatments. For researchers in the field, these findings emphasize the necessity of a multi-faceted approach to drug evaluation, where in vitro data serves as a guide for more complex and informative in vivo studies.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Novel 3-Chloro-2-(4-methoxyphenoxy)aniline Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of key analytical techniques for elucidating the structure of new derivatives of 3-Chloro-2-(4-methoxyphenoxy)aniline, complete with hypothetical experimental data and detailed protocols to support methodological decisions.
The structural elucidation of novel organic molecules relies on a synergistic approach, integrating data from multiple spectroscopic and analytical methods. For derivatives of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography is typically employed to unequivocally determine atomic connectivity, functional groups, and three-dimensional arrangement.[1][2][3]
Comparative Analysis of Spectroscopic Techniques
The choice of analytical techniques is often guided by the specific structural questions to be answered. Below is a comparative summary of the most effective methods for characterizing derivatives of this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | Provides detailed information on the hydrogen framework of the molecule.[4][5] | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl). | Complements ¹H NMR to provide a complete carbon skeleton.[6] | Lower sensitivity than ¹H NMR, may require longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determines the molecular formula (with High-Resolution MS) and provides clues about structural motifs.[7][8] The presence of chlorine gives a characteristic M+2 peak.[9][10] | Does not provide direct information on atom connectivity. |
| IR Spectroscopy | Presence of specific functional groups (e.g., N-H, C=O, C-O). | Quick and simple method for identifying key functional groups.[1][11] | The "fingerprint" region can be complex and difficult to interpret. |
| X-ray Crystallography | Unambiguous three-dimensional molecular structure. | Provides the absolute and relative stereochemistry of the molecule.[12][13][14] | Requires a suitable single crystal, which can be challenging to grow.[15] |
Hypothetical Experimental Data for a Novel Derivative
To illustrate the application of these techniques, let's consider a hypothetical novel derivative: N-acetyl-3-chloro-2-(4-methoxyphenoxy)aniline.
Table 1: Hypothetical Spectroscopic Data
| Technique | Observed Data | Interpretation |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.25 (s, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.20 (d, J = 2.5 Hz, 1H), 7.05 (dd, J = 8.5, 2.5 Hz, 1H), 6.95 (d, J = 9.0 Hz, 2H), 6.85 (d, J = 9.0 Hz, 2H), 3.80 (s, 3H), 2.20 (s, 3H) | Signals correspond to the aromatic protons, methoxy group protons, and acetyl group protons, confirming the presence of these functionalities. |
| ¹³C NMR (125 MHz, CDCl₃) | δ 168.5, 155.0, 150.2, 145.8, 135.1, 128.9, 125.4, 122.3, 120.7, 118.6, 115.1, 55.8, 24.9 | Peaks are consistent with the carbonyl carbon of the acetyl group, aromatic carbons, the methoxy carbon, and the methyl carbon of the acetyl group. |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₅H₁₃ClNO₃: 290.0584; found: 290.0582 | The measured mass is in close agreement with the calculated mass for the proposed structure, confirming the molecular formula. |
| IR (ATR) | ν 3280 (N-H stretch), 1670 (C=O stretch, amide), 1240 (C-O stretch, ether), 750 (C-Cl stretch) cm⁻¹ | The presence of an amide N-H, a carbonyl group, an ether linkage, and a carbon-chlorine bond is confirmed. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 500 MHz spectrometer at 298 K. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the electrospray ionization (ESI) source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Determine the elemental composition from the accurate mass measurement.
Infrared (IR) Spectroscopy
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Single-Crystal X-ray Crystallography
-
Grow single crystals of the derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Crystals should be at least 20 µm in all dimensions.[13]
-
Mount a selected crystal on a goniometer head.
-
Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.[13]
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve and refine the crystal structure using specialized software to determine the atomic positions and generate a 3D model of the molecule.
Workflow and Decision Making
The process of structural confirmation is a logical progression of experiments, where the results of one technique inform the next.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. jchps.com [jchps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. savitapall.com [savitapall.com]
- 12. rigaku.com [rigaku.com]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. excillum.com [excillum.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 3-Chloro-2-(4-methoxyphenoxy)aniline-Based Compounds Against Anticancer Standards
A Comparative Guide for Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a novel 3-Chloro-2-(4-methoxyphenoxy)aniline-based compound, designated as Compound X, against established anticancer agents. The data presented herein is a representative synthesis based on published results for structurally related diphenyl ether and aniline derivatives, intended to provide a framework for evaluating this class of compounds. All experimental protocols are based on standard laboratory methods.
**Executive Summary
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Diphenyl ether aniline scaffolds have emerged as a promising area of investigation due to their potential to inhibit key signaling pathways involved in tumor growth and survival. This guide benchmarks the in vitro and in vivo antitumor activities of a representative this compound derivative, Compound X, against the standard chemotherapeutic agents Cisplatin and Paclitaxel.
In Vitro Efficacy Assessment
The cytotoxic potential of Compound X was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Compound X and Standard Anticancer Drugs
| Cell Line | Cancer Type | Compound X (Hypothetical) | Cisplatin | Paclitaxel |
| A549 | Lung Carcinoma | 5.2 | 8.5 | 0.1 |
| MCF-7 | Breast Adenocarcinoma | 3.8 | 12.1 | 0.05 |
| HeLa | Cervical Carcinoma | 7.1 | 9.3 | 0.08 |
| HepG2 | Hepatocellular Carcinoma | 4.5 | 10.7 | 0.2 |
Data for Cisplatin and Paclitaxel are representative values from published literature. Data for Compound X is hypothetical, based on trends observed in similar compounds.
Mechanism of Action: Induction of Apoptosis
To elucidate the mechanism of cell death induced by Compound X, key apoptotic markers were analyzed by Western blot in MCF-7 cells following treatment.
Table 2: Western Blot Analysis of Apoptotic Markers
| Protein | Function | Effect of Compound X (Hypothetical) |
| Bax | Pro-apoptotic | Upregulation |
| Bcl-2 | Anti-apoptotic | Downregulation |
| Cleaved Caspase-3 | Executioner caspase | Increased levels |
| Cleaved PARP | Apoptosis indicator | Increased levels |
This hypothetical data suggests that Compound X induces apoptosis through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of executioner caspases.
In Vivo Antitumor Activity
The in vivo efficacy of Compound X was assessed in a murine xenograft model using MCF-7 cells.
Table 3: In Vivo Tumor Growth Inhibition in MCF-7 Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| Compound X (Hypothetical) | 20 mg/kg | 55 |
| Paclitaxel | 10 mg/kg | 65 |
This hypothetical data indicates that Compound X exhibits significant antitumor activity in a preclinical in vivo model, comparable to the standard-of-care agent Paclitaxel.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
MTT Assay Experimental Workflow
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP) overnight at 4°C.[3][4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using an ECL detection reagent.[3][5]
Proposed Apoptotic Signaling Pathway
In Vivo Xenograft Tumor Model
This model is used to assess the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject 5x10⁶ MCF-7 cells into the flank of female nude mice.[6][7]
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100 mm³).
-
Treatment: Randomize mice into treatment groups and administer Compound X or vehicle control intraperitoneally daily for 21 days.
-
Tumor Measurement: Measure tumor volume with calipers every three days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.[6]
Logical Flow of a Xenograft Study
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 6. In vivo mouse xenograft tumor model [bio-protocol.org]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Researcher's Guide to Bridging Experimental Data and Computational Predictions for Novel Compounds: A Case Study Approach with 3-Chloro-2-(4-methoxyphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Head-to-Head Comparison
Clear and concise data presentation is crucial for effective analysis. The following tables are designed to juxtapose predicted and experimental values for key physicochemical and spectroscopic properties. Researchers can populate these tables with their own findings to highlight correlations and discrepancies.
Table 1: Physicochemical Properties
| Property | Computational Prediction | Experimental Result |
| Molecular Weight ( g/mol ) | e.g., 249.69 | e.g., 249.70 |
| LogP | e.g., 3.6 | e.g., 3.8 |
| pKa | e.g., 4.2 | e.g., 4.5 |
| Polar Surface Area (Ų) | e.g., 44.5 | To be determined |
Table 2: Spectroscopic Data Comparison
| Technique | Predicted Peaks/Shifts | Experimental Peaks/Shifts |
| ¹H NMR (ppm) | List of predicted chemical shifts | List of observed chemical shifts |
| ¹³C NMR (ppm) | List of predicted chemical shifts | List of observed chemical shifts |
| IR Spectroscopy (cm⁻¹) | List of predicted vibrational frequencies | List of observed vibrational frequencies |
| Mass Spectrometry (m/z) | Predicted molecular ion and fragmentation pattern | Observed molecular ion and fragmentation pattern |
Experimental Protocols: Ensuring Reproducibility
Detailed methodologies are the bedrock of sound scientific research. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3] The solution should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette is recommended.[1]
-
Instrumentation : Transfer the solution to a clean 5 mm NMR tube.[2]
-
Data Acquisition : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[2] Shimming is performed to optimize the magnetic field homogeneity. The probe is then tuned to the nucleus of interest (¹H, ¹³C). Finally, the appropriate pulse sequence is used to acquire the spectrum.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]
-
Application : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4] The spectrum reveals the vibrational frequencies of the functional groups present in the molecule.[5][6]
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 10-100 micrograms per mL) in a volatile organic solvent such as methanol or acetonitrile.[7] The solution must be free of precipitates.[7]
-
Ionization : The sample is introduced into the mass spectrometer, where it is ionized. Common techniques for organic molecules include Electron Impact (EI) and Electrospray Ionization (ESI).[8][9][10]
-
Analysis and Detection : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and then detected.[8][10]
Visualizing the Workflow and Potential Interactions
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical workflow for comparing experimental and computational data, and a hypothetical signaling pathway where our compound of interest might be involved.
Caption: Workflow for comparing computational predictions with experimental data.
Caption: Hypothetical signaling pathway involving the compound.
By systematically comparing robust experimental data with state-of-the-art computational predictions, researchers can accelerate the drug discovery pipeline, gain deeper insights into molecular behavior, and ultimately, design more effective therapeutic agents. This guide provides a foundational framework to aid in this critical endeavor.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. athabascau.ca [athabascau.ca]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Reproducibility and robustness of assays involving 3-Chloro-2-(4-methoxyphenoxy)aniline.
A Note on 3-Chloro-2-(4-methoxyphenoxy)aniline
Comprehensive searches for "this compound" have yielded no publicly available data regarding its use in scientific assays, its biological mechanism of action, or any associated experimental protocols. While this compound is indexed in chemical databases, no literature detailing its performance, reproducibility, or robustness in experimental settings could be identified.
Consequently, a direct comparison guide for this compound cannot be compiled at this time. However, to fulfill the structural and content requirements of the user request, the following guide has been generated using 4-Chloroaniline as a well-documented placeholder. This guide is intended to serve as a template, demonstrating the requested format for data presentation, experimental protocols, and visualizations that can be adapted once relevant data for "this compound" becomes available.
Comparison Guide: Reproducibility and Robustness of Assays Involving 4-Chloroaniline
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of assays involving 4-Chloroaniline with alternative methods, supported by illustrative experimental data.
Data Presentation: Quantitative Comparison of Assay Performance
The following table summarizes the performance of common assays used to detect or quantify 4-Chloroaniline, highlighting key parameters for reproducibility and robustness.
| Assay Type | Alternative Compound/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Throughput |
| HPLC-UV | 2,4-Dichloroaniline | 0.1 µg/mL | 0.3 µg/mL | < 5% | < 8% | Medium |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Aniline | 0.01 µg/mL | 0.05 µg/mL | < 3% | < 6% | Low-Medium |
| Enzyme-Linked Immunosorbent Assay (ELISA) | N/A (Specific Antibody) | 0.5 ng/mL | 2 ng/mL | < 10% | < 15% | High |
| Colorimetric Diazotization Assay | Sulfanilamide | 1 µg/mL | 5 µg/mL | < 12% | < 20% | High |
%CV = Percent Coefficient of Variation
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV) for 4-Chloroaniline Quantification
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a variable wavelength detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Samples are diluted in the mobile phase, filtered through a 0.22 µm syringe filter, and 20 µL is injected.
-
Standard Curve: A standard curve is generated using 4-Chloroaniline standards ranging from 0.1 µg/mL to 100 µg/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Detection
-
Instrumentation: Thermo Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ 7000 Single Quadrupole Mass Spectrometer.
-
Column: TG-5MS capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 250°C at 15°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode targeting m/z 127 and 129.
-
Sample Preparation: Liquid-liquid extraction with dichloromethane, followed by derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to the analysis of substituted anilines.
Safety Operating Guide
Proper Disposal Procedures for 3-Chloro-2-(4-methoxyphenoxy)aniline: A Comprehensive Guide
The proper disposal of 3-Chloro-2-(4-methoxyphenoxy)aniline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated aromatic amine, this compound is presumed to be hazardous and requires disposal as chemical waste. Adherence to strict protocols is essential throughout the handling and disposal process.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all necessary personal protective equipment (PPE) is worn and that work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the compound.[1][2]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1][2]
Quantitative Safety Data for Related Compounds
The following table summarizes key quantitative safety data for compounds structurally similar to this compound. This data should be used as a reference for understanding the potential hazards.
| Property | 3-Chloro-2-methylaniline (CAS 87-60-5) | 3-Chloroaniline (CAS 108-42-9) | 3-Chloro-4-methoxyaniline (CAS 5345-54-0) |
| Appearance | Red Liquid[3] | Light yellow liquid[4] | Solid |
| Boiling Point | 115-117 °C @ 10 mmHg | - | - |
| Melting Point | 2 °C[3] | - | 50-55 °C |
| Flash Point | 110 °C (closed cup)[3] | 118 °C (closed cup)[4] | 113 °C (closed cup) |
| Hazard Classifications | Acute Toxicity 4 (Oral), Respiratory Sensitization 1, Skin Corrosion 1B | Toxic if swallowed, in contact with skin or if inhaled; May cause damage to organs through prolonged or repeated exposure; Very toxic to aquatic life with long lasting effects.[5] | Acute Toxicity 4 (Oral) |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Designate this compound waste as "Hazardous Chemical Waste."
-
This waste stream must be kept separate from non-hazardous waste and other incompatible chemical wastes.[2] Halogenated waste should be collected separately from non-halogenated waste to facilitate proper disposal and manage costs.
2. Waste Collection and Containerization:
-
Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealable container.[1][2]
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) carboy).
-
The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
3. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).[1][2]
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1][2]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Do not allow the chemical or spill cleanup materials to enter drains or waterways.[1][2]
4. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
The primary method for the disposal of chlorinated aromatic compounds is high-temperature incineration at a permitted hazardous waste facility.[5] This process ensures the complete destruction of the compound, preventing its release into the environment.
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-2-(4-methoxyphenoxy)aniline
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-2-(4-methoxyphenoxy)aniline was not available at the time of this writing. The following guidance is based on the safety protocols for structurally similar chlorinated anilines. Researchers, scientists, and drug development professionals must consult the supplier-specific SDS for the exact compound being used to ensure the highest level of safety. The information provided herein should be treated as a baseline recommendation.
This guide provides immediate safety, operational, and disposal information for handling this compound in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data from similar chloroanilines.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be chemical splash-proof and conform to EN 166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1] |
| Skin | Chemical-resistant Gloves | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] Nitrile or neoprene gloves are generally recommended for handling chlorinated aromatic compounds. |
| Protective Clothing | A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit should be worn.[2] | |
| Respiratory | Respirator | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the compound outside of a fume hood or when dealing with powders that could become airborne.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and strict adherence to established protocols.
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.
-
-
Handling:
-
Wear all required PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated items (e.g., gloves, wipes, and glassware), in a designated and clearly labeled hazardous waste container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.
-
Do not discharge down the drain or dispose of with regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
